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  • Product: N-[(1S)-1-phenylethyl]benzamide
  • CAS: 4108-58-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of N-[(1S)-1-phenylethyl]benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing everythin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility of N-[(1S)-1-phenylethyl]benzamide, a chiral amide of significant interest in organic synthesis. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide elucidates the fundamental principles governing its solubility in organic solvents. We present a detailed, field-proven experimental protocol for the accurate determination of its solubility, alongside an exploration of predictive computational models as a valuable alternative. This document is designed to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively manage and exploit the solubility characteristics of N-[(1S)-1-phenylethyl]benzamide and related compounds.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

N-[(1S)-1-phenylethyl]benzamide is a chiral amide that serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. Its stereochemistry and structural motifs make it a compound of interest for applications where specific molecular recognition is key. The efficiency of its use in synthesis, its purification via crystallization, and its potential formulation into drug products are all intrinsically linked to its solubility profile in various organic solvents.

A thorough understanding of solubility is paramount for:

  • Process Optimization: Selecting the optimal solvent for a chemical reaction can significantly impact yield, purity, and reaction time.

  • Crystallization and Purification: The design of effective crystallization processes for purification and polymorph control is wholly dependent on solubility data.

  • Formulation Development: For APIs, solubility in pharmaceutically acceptable solvents is a primary determinant of bioavailability and the feasibility of different dosage forms.

  • Analytical Method Development: The choice of solvent is crucial for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC).

This guide will delve into the theoretical underpinnings of N-[(1S)-1-phenylethyl]benzamide's solubility, provide a practical framework for its experimental determination, and introduce modern computational approaches for its prediction.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle. For N-[(1S)-1-phenylethyl]benzamide, its solubility in a given organic solvent is a function of its molecular structure and the physicochemical properties of the solvent.

Molecular Structure and Intermolecular Forces

N-[(1S)-1-phenylethyl]benzamide possesses several key structural features that dictate its solubility behavior:

  • Amide Functional Group (-CONH-): The amide group is polar and capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for strong interactions with polar solvents, particularly those that can also engage in hydrogen bonding.

  • Phenyl Rings: The two phenyl rings are nonpolar and contribute to the molecule's overall hydrophobicity. These aromatic systems can engage in π-π stacking interactions with other aromatic molecules or solvents.

  • Ethyl Group: The ethyl group is a nonpolar, aliphatic moiety that further contributes to the hydrophobic character of the molecule.

  • Chirality: While chirality does not directly influence solubility in achiral solvents, it is a critical factor in chiral separations and can affect crystal packing.

The balance between the polar amide group and the nonpolar aromatic and aliphatic portions of the molecule determines its affinity for solvents of varying polarities.

Solvent Properties Influencing Solubility

The ability of a solvent to dissolve N-[(1S)-1-phenylethyl]benzamide is dependent on several key properties:

  • Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents, in turn, can be protic (containing a hydrogen atom attached to an electronegative atom, e.g., ethanol) or aprotic (lacking such a hydrogen, e.g., acetone). Given the presence of the polar amide group, N-[(1S)-1-phenylethyl]benzamide is expected to be more soluble in polar organic solvents.

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for solvating the amide group of N-[(1S)-1-phenylethyl]benzamide. Solvents like alcohols (e.g., methanol, ethanol) can act as both donors and acceptors, making them good candidates for solubilizing this compound.

  • Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. The van't Hoff equation describes the relationship between the equilibrium constant (related to solubility) and temperature.

Table 1: Expected Qualitative Solubility of N-[(1S)-1-phenylethyl]benzamide in Common Organic Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amide group.
Polar Aprotic Acetone, Ethyl Acetate, Dimethylformamide (DMF)Moderate to HighCan act as hydrogen bond acceptors and have sufficient polarity to solvate the molecule.[1]
Nonpolar Aromatic TolueneLow to ModerateCan interact with the phenyl rings via π-π stacking, but less effective at solvating the polar amide group.
Nonpolar Aliphatic Hexane, HeptaneLowLacks the polarity and hydrogen bonding capability to effectively solvate the amide group.
Chlorinated Dichloromethane, ChloroformModerate to HighPossess sufficient polarity to dissolve the compound.[1]

Experimental Determination of Solubility

The most reliable method for obtaining accurate solubility data is through experimental measurement. The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method. This section provides a detailed protocol for this method, followed by two common analytical techniques for quantification.

Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature and then determining the concentration of the dissolved solute in the saturated solution.

Materials and Equipment:

  • N-[(1S)-1-phenylethyl]benzamide (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV/Vis spectrophotometer or HPLC)

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of N-[(1S)-1-phenylethyl]benzamide to a vial. The excess solid should be clearly visible.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a preliminary study to determine the time required to reach equilibrium by taking samples at different time points.

  • Phase Separation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to ensure that no undissolved solid is transferred.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (see sections 3.2 and 3.3).

  • Calculation:

    • Calculate the concentration of N-[(1S)-1-phenylethyl]benzamide in the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

Quantification by UV/Vis Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis range and the solvent is transparent in that region.

Protocol:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of N-[(1S)-1-phenylethyl]benzamide in the chosen solvent.

    • Scan the solution using a UV/Vis spectrophotometer to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of N-[(1S)-1-phenylethyl]benzamide in the same solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (Beer-Lambert Law).

  • Analyze the Sample:

    • Measure the absorbance of the diluted saturated solution at the λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

Quantification by Gravimetric Analysis

This is a direct and simple method that does not require a chromophore.

Protocol:

  • Sample Preparation:

    • Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry container (e.g., an aluminum pan for a thermogravimetric analyzer or a small beaker).

  • Solvent Evaporation:

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

  • Weighing:

    • Once the solvent is completely removed and the container has cooled to room temperature in a desiccator, weigh the container with the solid residue.

  • Calculation:

    • The mass of the dissolved solute is the difference between the final weight and the initial weight of the container.

    • Calculate the solubility by dividing the mass of the residue by the initial volume of the saturated solution taken.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 Analyze via UV/Vis or Gravimetric quant1->quant2 calc1 Determine concentration quant2->calc1 calc2 Express solubility (g/L, mol/L) calc1->calc2

Caption: Workflow for determining the solubility of N-[(1S)-1-phenylethyl]benzamide.

Predictive Computational Models for Solubility

In the absence of experimental data, and as a complementary tool, computational models can provide valuable estimates of solubility. These models, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict physical properties.

Several machine learning and thermodynamic models have been developed that can predict the solubility of organic compounds in various solvents with increasing accuracy.[2][3][4] These models typically require the chemical structure of the solute and solvent as input and can provide rapid screening of a wide range of solvents.

Diagram 2: Factors Influencing the Solubility of N-[(1S)-1-phenylethyl]benzamide

G cluster_solute N-[(1S)-1-phenylethyl]benzamide cluster_solvent Solvent Properties solute_amide Amide Group (Polar, H-bonding) solubility Solubility solute_amide->solubility Increases with polar, H-bonding solvents solute_phenyl Phenyl Rings (Nonpolar, π-stacking) solute_phenyl->solubility Favors nonpolar, aromatic solvents solute_ethyl Ethyl Group (Nonpolar) solute_ethyl->solubility Favors nonpolar solvents solvent_polarity Polarity solvent_polarity->solubility solvent_hbond H-bonding solvent_hbond->solubility solvent_temp Temperature solvent_temp->solubility Generally increases

Caption: Interplay of solute and solvent properties determining solubility.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for understanding and determining the solubility of N-[(1S)-1-phenylethyl]benzamide in organic solvents. While specific experimental data for this compound remains to be published, the theoretical principles and detailed experimental protocols presented herein equip researchers with the necessary tools to generate this critical data. The principle of "like dissolves like" suggests that polar, hydrogen-bonding solvents such as ethanol and polar aprotic solvents like dimethylformamide and chloroform are likely to be effective in dissolving this chiral amide.[1]

For drug development professionals, the generation of accurate solubility data is a non-negotiable step in process development and formulation. The shake-flask method, coupled with a reliable analytical technique, remains the benchmark for obtaining thermodynamic solubility. Furthermore, the increasing accuracy and accessibility of predictive computational models offer a powerful tool for rapid solvent screening and a deeper understanding of structure-solubility relationships.[2][3][4][5]

Future work should focus on the experimental determination of the solubility of N-[(1S)-1-phenylethyl]benzamide in a range of pharmaceutically relevant solvents at various temperatures. This data would be invaluable for the scientific community and would facilitate the more efficient use of this important chiral building block in the advancement of pharmaceutical research and development.

References

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Servis, M. J., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved from [Link]

  • Zhang, G., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]

  • Krzyżanowski, M., et al. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. Retrieved from [Link]

  • ChemBK. (2024, April 10). N-(1-phenylethyl)benzamide. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of N-[(1S)-1-phenylethyl]benzamide: A Technical Guide

Executive Summary N-[(1S)-1-phenylethyl]benzamide (CAS: 4108-58-1) serves as a robust model system for studying conformational polymorphism in chiral amides and is frequently utilized as a chiral resolution agent.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[(1S)-1-phenylethyl]benzamide (CAS: 4108-58-1) serves as a robust model system for studying conformational polymorphism in chiral amides and is frequently utilized as a chiral resolution agent.[1][2] Its thermodynamic profile is characterized by conformational trimorphism in the solid state and exceptional chemical resistance to hydrolysis under physiological conditions.[2]

This guide provides a definitive analysis of its stability, distinguishing between the thermodynamic behavior of the enantiopure solid (MP: 122°C) and the racemate (MP: 108–110°C).[3] It details the kinetic barriers protecting the amide bond and the specific conditions required to compromise its stereochemical integrity.

Solid-State Thermodynamics & Polymorphism[1][2]

The thermodynamic stability of N-[(1S)-1-phenylethyl]benzamide is dictated by its ability to adopt multiple crystalline forms (polymorphs) driven by the rotation of the phenyl ring attached to the chiral center.[1]

Conformational Trimorphism

Research identifies three distinct anhydrous polymorphs for the (S)-enantiomer. The stability order is Form I > Form II ≈ Form III .[2]

PropertyForm I (Thermodynamic Stable) Form II (Metastable) Form III (Metastable)
Crystal System Monoclinic (

)
Monoclinic (

)
Orthorhombic (

)
Melting Point 122°C (395 K) Not distinct (concomitant)Not distinct (concomitant)
Density (

)
1.19 g/cm³Lower than Form IIntermediate
Formation Solvent Acetonitrile (Slow evap.)[1][2][3]EtOH/Water, Toluene/EtOHTHF/MeOH
Molecular Conformation Phenyl rings twist to max.[2][3][4] packingPhenyl ring rotated vs Form IHybrid conformation
H-Bond Motif Strong intermolecular

chains
Weaker

chains
Similar chain motif

Critical Insight: The transition between forms is not purely displacive but requires a conformational change (phenyl rotation).[4] This creates a high kinetic barrier, allowing metastable forms to persist if crystallized rapidly from alcohols.[2] However, Form I is the only form suitable for long-term storage or standard preparation.[2]

Enantiopure vs. Racemic Stability

A distinct thermodynamic feature is the melting point gap between the pure enantiomer and the racemate.

  • (S)-Enantiomer MP: 122°C[1][2]

  • Racemate MP: 108–110°C[1][2][5]

Thermodynamic Implication: The higher melting point of the enantiopure form suggests that it crystallizes as a conglomerate or that the homochiral packing interactions are energetically more favorable than the heterochiral interactions in the racemate lattice. This is non-trivial, as many chiral drugs form stable racemic compounds with higher melting points.[2] For this molecule, the homochiral lattice is thermodynamically superior , simplifying chiral resolution processes.

Chemical Stability & Degradation Kinetics[1]

The amide bond in N-[(1S)-1-phenylethyl]benzamide is kinetically stabilized by resonance (


) and sterically shielded by the 

-methyl group.[1][2][3]
Hydrolysis Resistance

Under neutral conditions (pH 4–8), the compound is hydrolytically inert.[3] Significant degradation requires extreme pH and elevated temperatures.[1][2]

  • Acidic Hydrolysis (Mechanism A1/A2): Requires protonation of the carbonyl oxygen. The rate is slower than N-benzylbenzamide due to the steric bulk of the 1-phenylethyl group hindering the nucleophilic attack of water.

  • Basic Hydrolysis (Mechanism BAc2): Involves direct nucleophilic attack by

    
     on the carbonyl carbon.[1][2] The electron-rich nature of the two phenyl rings provides mild deactivation of the carbonyl, further enhancing stability.
    
Stereochemical Integrity (Racemization)

The chiral center at the benzylic position is a potential site of instability, but the amide functionality provides protection compared to the free amine.

  • Risk Factor: Low.[1][2][5]

  • Mechanism: Racemization would require deprotonation of the benzylic C-H.[2] However, the

    
     of this proton is extremely high (>25). The amide N-H (
    
    
    
    ~17) deprotonates first, forming an anionic species that electrostatically shields the benzylic position from further deprotonation.
  • Condition for Failure: Racemization is only observed under radical conditions or in the presence of super-bases (e.g., n-BuLi) that can generate a dianion.

Visualization of Stability Pathways

The following diagram illustrates the polymorphic landscape and degradation pathways.

StabilityLandscape cluster_polymorphs Solid-State Landscape (Enantiopure) cluster_chemical Chemical Degradation FormI Form I (Stable) MP: 122°C Solvent: MeCN Amide N-[(1S)-1-phenylethyl]benzamide FormI->Amide Dissolution FormII Form II (Metastable) Solvent: EtOH/H2O FormII->FormI Thermodynamic Conversion FormIII Form III (Metastable) Solvent: THF/MeOH FormIII->FormI Thermodynamic Conversion Hydrolysis Hydrolysis Products (Benzoic acid + Amine) Amide->Hydrolysis pH < 1 or pH > 12 High Temp Racemate Racemate (R/S Mixture) Amide->Racemate Radical Initiators or Super-Base

Caption: Thermodynamic hierarchy of polymorphs and kinetic pathways for chemical/stereochemical degradation.

Experimental Protocols

Protocol: Polymorph Screening & Stability Verification

Objective: To ensure the isolation of the thermodynamically stable Form I and detect metastable contaminants.

  • Preparation: Dissolve 100 mg of the compound in 10 mL of Acetonitrile (MeCN) at 50°C.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours. Do not stir (stirring may induce kinetic nucleation of metastable forms).[1][2]

  • Isolation: Filter the resulting prism-shaped crystals.

  • Verification (DSC): Perform Differential Scanning Calorimetry.

    • Pass Criteria: Single endothermic peak at 122°C ± 1°C .

    • Fail Criteria: Endotherms < 120°C or multiple transitions (indicating Forms II/III).

Protocol: Stereochemical Purity Analysis (HPLC)

Objective: Quantify the (R)-enantiomer impurity to validate stereochemical stability.[1][2][3]

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm.[1][2]

  • Temperature: 25°C.

  • Expected Retention: The (S)-enantiomer typically elutes second on OD-H columns (confirm with racemic standard).[1][2]

  • Limit of Quantitation: Ensure method can detect < 0.1% of the (R)-enantiomer.

Summary Data Tables

Table 1: Physicochemical Properties
ParameterValueNotes
Molecular Weight 225.29 g/mol
Melting Point ((S)-Form) 122°C (395 K)Thermodynamic stable form (Form I)
Melting Point (Racemate) 108–110°CLower stability than enantiopure lattice
Specific Rotation

-17.1°(c=1, CHCl3)
Solubility High: EtOH, CHCl3, MeCNLow: WaterLipophilic amide
Table 2: Stability Risk Assessment
Stress ConditionStability RatingMechanism of Failure
Ambient Storage (25°C/60% RH) Excellent Stable indefinitely as Form I.
Aqueous Acid (0.1 N HCl) High Protonation of amide O is unfavorable; steric bulk hinders attack.[1][2]
Aqueous Base (0.1 N NaOH) High Electrostatic repulsion of

by

-systems.[1][2]
Thermal Stress (>100°C) Moderate Risk of sublimation or melt; chemical degradation is low below 200°C.
Radical Conditions Low Benzylic H-abstraction can lead to racemization.[1][2]

References

  • Flores Manuel, F., Sosa Rivadeneyra, M., & Bernès, S. (2020).[2] One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1229–1233.[1][2] Link

  • Karnik, A. V., & Kamath, S. S. (2008).[2][3][4] Structural studies of N-(1-phenylethyl)benzamides. Journal of Chemical Crystallography. (Cited for MP comparison of Form I).

  • PubChem Database. N-[(1S)-1-phenylethyl]benzamide (CID 675622).[1][2] National Library of Medicine.[2] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press.[1] (General reference for amide hydrolysis mechanisms and stereoelectronic effects).

Sources

Foundational

safety data sheet (SDS) for N-[(1S)-1-phenylethyl]benzamide

The following is an in-depth technical guide and safety assessment for N-[(1S)-1-phenylethyl]benzamide , designed for researchers and drug development professionals. Document Type: Risk Assessment & Handling Whitepaper C...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety assessment for N-[(1S)-1-phenylethyl]benzamide , designed for researchers and drug development professionals.

Document Type: Risk Assessment & Handling Whitepaper CAS Registry Number: 4108-58-1 Version: 2.0 (Research & Development)[1]

Executive Summary: The Chiral Safety Context

In the high-stakes environment of chiral drug development, N-[(1S)-1-phenylethyl]benzamide serves as more than a simple intermediate; it is a model compound for studying conformational polymorphism and a critical agent in chiral resolution. While often categorized generically as an organic amide, its specific safety profile requires nuance.

Unlike simple solvents, this compound presents a dual-hazard profile :

  • Physical Hazard: It exhibits conformational trimorphism, meaning its solid-state density and stability can vary, affecting storage and handling.

  • Biological Hazard: It carries a risk of skin sensitization (H317) and acute oral toxicity (H302) .[2]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a self-validating risk management framework for laboratory workflows.

Chemical Identity & Physicochemical Characterization

Accurate identification is the first step in safety. This compound is the (S)-enantiomer of N-(1-phenylethyl)benzamide.

Table 1: Physicochemical Profile
PropertySpecificationTechnical Note
IUPAC Name N-[(1S)-1-phenylethyl]benzamideSpecific stereocenter at C-alpha.[1]
CAS Number 4108-58-1 Distinct from Racemate (3480-59-9).
Molecular Formula C₁₅H₁₅NOMW: 225.29 g/mol .
Physical State Crystalline SolidWhite to off-white needles/platelets.
Melting Point 120–122 °CCritical: Polymorphs may melt lower (~108°C).
Solubility Ethanol, DMF, ChloroformLow water solubility (<0.1 g/L).[3]
LogP (Oct/Water) ~2.8 – 3.1Lipophilic; penetrates skin barriers.

Hazard Identification & GHS Classification

The following classification is derived from structure-activity relationship (SAR) analysis of analogous benzamides and available ECHA notification data for the racemate.

Core Hazards (GHS)
  • Signal Word: WARNING

  • Pictograms: Exclamation Mark (GHS07)

Table 2: Hazard Statements & Risk Context
GHS CodeHazard StatementMechanism & Research Implication
H302 Harmful if swallowedAcute Toxicity: Amides can undergo metabolic hydrolysis to release the amine component.[1][2] Ingestion of dusts during weighing is the primary vector.
H317 May cause allergic skin reactionSensitization: Lipophilic amides can act as haptens, binding to skin proteins to trigger T-cell mediated immune responses. PPE is non-negotiable.
H412 Harmful to aquatic life (Long-term)Ecotoxicity: High LogP indicates potential for bioaccumulation in aquatic organisms. Waste must not enter drains.[4][5][6][7]
Visualization: Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound safely in a research setting.

SafetyWorkflow Start Compound Intake: CAS 4108-58-1 CheckState Physical State Check: Is it Fine Dust? Start->CheckState RiskHigh High Risk: Inhalation/Sensitization CheckState->RiskHigh Yes (Micronized) RiskStd Standard Risk: Contact Dermatitis CheckState->RiskStd No (Crystalline) Controls Engineering Controls: Fume Hood + Nitrile Gloves RiskHigh->Controls Require N95/P100 RiskStd->Controls Action Experimental Use Controls->Action

Figure 1: Decision logic for determining engineering controls based on physical form (dust vs. crystal).

Operational Handling & Exposure Controls

As a Senior Scientist, you must assume that "standard" PPE is insufficient without causality-based validation.

Engineering Controls (The Primary Barrier)
  • Dust Control: Use a certified chemical fume hood for all open handling. The compound's lipophilicity means that once airborne dust settles on skin, absorption is rapid.

  • Static Discharge: As a dry organic powder, electrostatic charging is possible. Ground all weighing spatulas and transfer vessels.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) is effective for incidental splash.

    • Protocol: Change gloves immediately if contaminated. Do not use Latex (permeable to lipophilic organics).

  • Respiratory: If handling >500 mg outside a hood (not recommended), use a P95 or P100 particulate respirator .

  • Eyes: Chemical safety goggles. Safety glasses are insufficient due to the risk of fine dust migration.

Synthesis & Impurity Management

If you are synthesizing this compound (Benzoyl chloride + (S)-1-phenylethylamine), the precursors present significantly higher hazards than the product.

SynthesisHazards Amine (S)-1-Phenylethylamine (CORROSIVE, FLAMMABLE) Reaction Schotten-Baumann Reaction (Exothermic) Amine->Reaction Benzoyl Benzoyl Chloride (LACHRYMATOR, CORROSIVE) Benzoyl->Reaction Product N-[(1S)-1-phenylethyl]benzamide (IRRITANT, SENSITIZER) Reaction->Product Waste Waste Stream: HCl, Unreacted Amine Reaction->Waste

Figure 2: Hazard evolution during synthesis. Note the transition from Corrosive precursors to a Sensitizing solid product.

Emergency Response Protocols

These protocols are "self-validating"—they prioritize actions that prevent secondary injury.

First Aid
  • Inhalation: Move to fresh air. Why? Amide dusts can cause delayed respiratory irritation.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol or organic solvents to clean skin; this enhances transdermal absorption of the lipophilic amide.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[7][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a Poison Control Center (H302).

Firefighting Measures
  • Media: Water spray, Dry chemical, CO2.[6]

  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

  • Tactical Note: Firefighters must wear SCBA. The melting point (~120°C) means the solid will melt and flow before burning, creating a "running fire" hazard on bench surfaces.

Stability, Reactivity, and Storage[6]

  • Stability: Stable under standard temperature and pressure (STP).

  • Polymorphism: The compound exhibits conformational trimorphism . Recrystallization from different solvents (e.g., Ethanol vs. Hexane) may yield different crystal forms with varying dissolution rates.

  • Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides).

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can facilitate hydrolysis over long periods (years).

Toxicology & Environmental Fate

Toxicological Data (Surrogate & QSAR)
  • Acute Oral Toxicity: Estimated LD50 (Rat) ~500–2000 mg/kg (Category 4). Based on benzamide analogs.[1][2]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Sensitization: Validated structural alert for amides. Repeated exposure may cause allergic dermatitis.

Environmental Fate
  • Biodegradability: Expected to be inherently biodegradable but not readily biodegradable due to the aromatic rings.

  • Bioaccumulation: LogP ~3.0 suggests moderate potential. Do not release into waterways.

References

  • PubChem. N-[(1S)-1-phenylethyl]benzamide (Compound). National Library of Medicine. Accessed 2026. Link

  • Flores-Manuel, F., et al. (2020).[1] One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section E. Link

  • European Chemicals Agency (ECHA). C&L Inventory: N-(1-phenylethyl)benzamide.[2] (GHS Classification Data).[2][4][5][6][7][8][9] Link

  • Sigma-Aldrich. Safety Data Sheet for (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide (Analog Reference). Link

Sources

Exploratory

An In-depth Technical Guide to the Melting Point of Pure N-[(1S)-1-phenylethyl]benzamide for Researchers and Drug Development Professionals

Foreword: Beyond a Single Number In the realm of pharmaceutical sciences and organic chemistry, the melting point of a pure compound is a fundamental physical constant, serving as a critical indicator of identity and pur...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Single Number

In the realm of pharmaceutical sciences and organic chemistry, the melting point of a pure compound is a fundamental physical constant, serving as a critical indicator of identity and purity. For N-[(1S)-1-phenylethyl]benzamide, a chiral amide with significance in synthetic chemistry, the determination of its melting point is not a mere procedural step but a gateway to understanding its solid-state behavior. This guide provides an in-depth exploration of the melting point characteristics of this compound, with a special focus on the implications of polymorphism, and equips the researcher with the requisite knowledge for its accurate determination and interpretation.

The Significance of the Melting Point for N-[(1S)-1-phenylethyl]benzamide

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. For a pure, crystalline organic compound, this transition is typically sharp, occurring over a narrow temperature range of 0.5-1.0°C.[1] The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.[1]

For N-[(1S)-1-phenylethyl]benzamide (Figure 1), an accurate melting point is essential for:

  • Identity Verification: Confirming the synthesis of the correct compound by comparing the observed melting point with established literature values.

  • Purity Assessment: A broad melting range suggests the presence of impurities, which can have significant consequences in drug development and other high-purity applications.

  • Polymorph Identification: As will be discussed, N-[(1S)-1-phenylethyl]benzamide exhibits polymorphism, and different crystalline forms can have distinct melting points.

Figure 1: Chemical Structure of N-[(1S)-1-phenylethyl]benzamide

Caption: The molecular structure of N-[(1S)-1-phenylethyl]benzamide.

The Crucial Role of Polymorphism

A pivotal aspect of the solid-state chemistry of N-[(1S)-1-phenylethyl]benzamide is its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[2] These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This variation in crystal packing can lead to different physical properties, including melting point, solubility, and stability.

For N-[(1S)-1-phenylethyl]benzamide, three non-solvated polymorphs have been identified: Form I, Form II, and Form III.[2] These polymorphs can be obtained through crystallization from different solvent systems.[2]

  • Form I: Can be crystallized from acetonitrile.[2]

  • Forms II and III: Can be obtained as concomitant crystals from ethanol-water, toluene-ethanol, or THF-methanol mixtures.[2]

The existence of these polymorphs has profound implications for the melting point. Each polymorph will have its own characteristic melting point. Therefore, a measured melting point must be contextualized with the specific crystalline form of the sample.

Reported Melting Point Ranges

The melting point of N-[(1S)-1-phenylethyl]benzamide is influenced by its polymorphic form.

PolymorphReported Melting Point (°C)Reported Melting Point (K)
Form I 122 °C395 K[3]
Form II Not explicitly reported in the literatureNot explicitly reported in the literature
Form III Not explicitly reported in the literatureNot explicitly reported in the literature
Unspecified 108-110 °C[4]381-383 K

It is crucial to note that while the melting point of Form I is well-documented, the melting points for Forms II and III have not been explicitly reported in the primary literature describing their discovery.[2] The melting point of 108-110°C, reported by a commercial supplier, may correspond to one of the other polymorphs or a mixture of polymorphs. Without further analytical data, this value should be interpreted with caution.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines the capillary method for determining the melting point of N-[(1S)-1-phenylethyl]benzamide, a technique widely adopted for its reliability and precision.

Instrumentation and Materials
  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or equivalent)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

  • Pure N-[(1S)-1-phenylethyl]benzamide sample

  • Thermometer calibration standards

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the N-[(1S)-1-phenylethyl]benzamide sample is completely dry and in the form of a fine powder. If necessary, gently grind any large crystals using a mortar and pestle.

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Pack the sample into the sealed end of the capillary tube by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be approximately 2-3 mm.

  • Instrument Setup and Calibration:

    • Ensure the melting point apparatus is clean and the thermometer is properly calibrated using certified standards with known melting points.

    • Place the capillary tube containing the sample into the heating block of the apparatus.

  • Melting Point Measurement:

    • Rapid Determination (Optional but Recommended): For an unknown sample or to establish an approximate melting point, heat the sample rapidly and note the temperature at which it melts. This provides a rough estimate and saves time in the subsequent, more accurate determination.

    • Accurate Determination:

      • Allow the apparatus to cool to at least 20°C below the approximate melting point.

      • Begin heating at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached. A slow heating rate is critical for ensuring thermal equilibrium between the sample, heating block, and thermometer.[1]

      • Carefully observe the sample through the magnifying lens.

      • Record the temperature at which the first droplet of liquid appears (the onset of melting).

      • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the clear point).

      • The two recorded temperatures constitute the melting point range.

  • Data Reporting:

    • Report the determined melting point as a range (e.g., 121.5-122.5°C). For a pure compound, this range should be narrow.

    • If possible, characterize the polymorphic form of the sample using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to correlate the melting point with a specific crystalline structure.

Rationale Behind Key Experimental Choices
  • Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample, leading to a sharper and more accurate melting point.

  • Proper Packing: A well-packed sample prevents air pockets and ensures efficient heat transfer.

  • Slow Heating Rate: A slow heating rate near the melting point allows the system to remain in thermal equilibrium, ensuring that the thermometer reading accurately reflects the temperature of the sample. Rapid heating can lead to an erroneously high and broad melting range.

Workflow for Accurate Melting Point Determination

The following diagram illustrates the logical workflow for the precise determination of the melting point of N-[(1S)-1-phenylethyl]benzamide.

MeltingPointWorkflow start Start: Pure N-[(1S)-1-phenylethyl]benzamide Sample prep Sample Preparation: - Dry and pulverize the sample - Pack into capillary tube (2-3 mm) start->prep setup Instrument Setup: - Calibrate thermometer - Insert capillary tube prep->setup rapid_det Rapid Determination (Optional): - Heat quickly to find approximate M.P. setup->rapid_det cool Cool Apparatus: - Cool to 20°C below approximate M.P. rapid_det->cool accurate_det Accurate Determination: - Heat slowly (1-2°C/min) - Record onset and clear point temperatures cool->accurate_det record Record Melting Point Range accurate_det->record polymorph_id Polymorph Characterization (Recommended): - Use XRPD or DSC to identify the crystalline form record->polymorph_id report Final Report: - Report melting point range - Specify the polymorphic form (if known) polymorph_id->report end End report->end

Caption: A logical workflow for the accurate determination of the melting point.

Troubleshooting and Interpretation of Results

ObservationPossible Cause(s)Recommended Action(s)
Broad Melting Range (>2°C) - Presence of impurities- Sample is wet- Rapid heating rate- Mixture of polymorphs- Recrystallize the sample to improve purity- Ensure the sample is thoroughly dried- Repeat the measurement with a slower heating rate- Analyze the sample using XRPD or DSC to investigate polymorphism
Melting Point Lower than Expected - Presence of impurities (melting point depression)- The sample is a different, lower-melting polymorph- Purify the sample- Characterize the polymorphic form
Sample Sublimes or Decomposes - The compound is thermally unstable at its melting point- Use a sealed capillary tube- Note the decomposition temperature
Inconsistent Results - Inconsistent sample packing- Fluctuations in heating rate- Thermometer not calibrated- Ensure consistent sample preparation- Maintain a steady heating rate- Calibrate the thermometer

Conclusion: A Call for Rigorous Characterization

The melting point of pure N-[(1S)-1-phenylethyl]benzamide is a critical parameter for its identification and quality control. The existence of at least three polymorphs underscores the necessity of not only accurately measuring the melting point but also understanding the solid-state form of the sample under investigation. The well-established melting point for Form I is 122°C (395 K). Researchers and drug development professionals must be cognizant of the potential for polymorphic variations and employ rigorous analytical techniques to ensure the correct interpretation of melting point data. This comprehensive approach to what may seem a simple measurement is fundamental to ensuring the integrity and reproducibility of scientific research and the development of safe and effective pharmaceuticals.

References

  • Flores Manuel, F., Sosa Rivadeneyra, M., & Bernès, S. (2020). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1229–1233. [Link]

  • ChemBK. (2024, April 10). N-(1-phenylethyl)benzamide. [Link]

  • PubChem. N-[(1S)-1-phenylethyl]benzamide. National Center for Biotechnology Information. [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?[Link]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

  • Flores Manuel, F., Sosa Rivadeneyra, M., & Bernès, S. (2020). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1229–1233. [Link]

  • ChemBK. (2024, April 10). N-(1-phenylethyl)benzamide. [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of California, Los Angeles. Melting Point Determination. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

Sources

Foundational

Biological Activity of N-[(1S)-1-Phenylethyl]benzamide Analogs

Executive Summary The N-[(1S)-1-phenylethyl]benzamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its chiral ethyl linker which imparts rigid stereochemical control compared to n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-[(1S)-1-phenylethyl]benzamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its chiral ethyl linker which imparts rigid stereochemical control compared to non-chiral benzylamide analogs. This guide analyzes the biological profile of this scaffold, focusing on its two primary therapeutic applications: TRPV1 antagonism (Pain Management) and Antimicrobial/Antifungal activity .

Crucially, the (1S) configuration is often the bioactive eutomer, exhibiting nanomolar affinity for vanilloid receptors, whereas the (R) enantiomer frequently displays significantly reduced potency. This guide provides actionable protocols for synthesis, purification, and biological validation, designed for researchers requiring high-fidelity data.

Structural Activity Relationship (SAR) & Stereochemistry

The "Methyl Effect" and Chiral Locking

Unlike simple N-benzylbenzamides, the introduction of a methyl group at the benzylic position of the amine creates a chiral center.

  • Conformational Restriction: The (1S)-methyl group restricts rotation around the C-N bond, locking the phenyl rings into a specific spatial arrangement favored by hydrophobic pockets in the TRPV1 channel.

  • Polymorphism: Researchers must note that N-[(1S)-1-phenylethyl]benzamide exhibits conformational trimorphism (Forms I, II, and III). Form I (crystallized from acetonitrile) is generally the most stable, while Forms II and III (from alcohols) can exhibit different dissolution rates—a critical factor for bioavailability studies [1].

SAR Logic Flow

The biological fate of the molecule is dictated by substitutions on the two aromatic rings (Ring A: Benzoyl, Ring B: Phenylethyl).

SAR_Logic scaffold N-[(1S)-1-phenylethyl]benzamide (Core Scaffold) Mod_A Ring A (Benzoyl) Subs: 4-tert-butyl, 4-CF3 (Hydrophobic Bulk) scaffold->Mod_A Optimization Mod_B Ring B (Phenylethyl) Subs: 3-Fluoro, 4-Sulfonamide scaffold->Mod_B Optimization Mod_C Ring A Subs: Electron Withdrawing (NO2, Cl, Br) scaffold->Mod_C Optimization TRPV1 Target: TRPV1 Antagonist (Neuropathic Pain) Antimicrobial Target: Antimicrobial/Antifungal (Membrane Disruption) Mod_A->TRPV1 Increases Potency (<20 nM) Mod_B->TRPV1 Improves Selectivity Mod_C->Antimicrobial Increases Cytotoxicity

Figure 1: SAR Decision Tree. Divergent optimization pathways for Pain vs. Antimicrobial indications.

Primary Biological Targets

TRPV1 Antagonism (Pain Management)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key integrator of noxious stimuli (heat, acid, capsaicin).[1]

  • Mechanism: Analogs of N-[(1S)-1-phenylethyl]benzamide act as competitive antagonists at the capsaicin binding site. The (S)-configuration mimics the steric bulk of the natural ligand's tail but prevents channel gating (opening).

  • Potency: Optimized analogs (e.g., containing indole or naphthyl replacements on the acid side) have demonstrated IC50 values as low as 14 nM in calcium flux assays [2].[2]

  • Therapeutic Utility: Treatment of neuropathic pain, inflammatory hyperalgesia, and potential applications in cough suppression.

Antimicrobial and Antifungal Activity

While less potent than dedicated antibiotics, this scaffold serves as a robust lead for overcoming resistance.

  • Target Spectrum: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungi).[3]

  • Mechanism: Lipophilic analogs insert into the bacterial cell membrane, disrupting integrity and causing leakage of intracellular electrolytes. Electron-withdrawing groups (e.g., 4-NO2, 4-Cl) on the benzoyl ring significantly enhance this activity by increasing the acidity of the amide proton, potentially facilitating hydrogen bonding with membrane lipids [3].

Synthesis & Purification: Preventing Racemization

Challenge: The chiral center at the


-position of the amine is susceptible to racemization under harsh acidic or basic conditions or high temperatures.
Solution:  Use mild coupling reagents (EDC/HOBt) rather than acid chlorides/Schotten-Baumann conditions if high enantiomeric excess (ee) is required.
Optimized Synthetic Workflow

Synthesis_Workflow Start Starting Materials: (S)-1-Phenylethylamine (99% ee) + Substituted Benzoic Acid Coupling Coupling Reaction: EDC-HCl, HOBt, DIPEA DCM, 0°C to RT, 12h Start->Coupling Workup Workup: Acid/Base Wash (0.1N HCl / NaHCO3) Prevents hydrolysis Coupling->Workup Purification Recrystallization: Acetonitrile (Yields Form I) OR Chiral HPLC Workup->Purification Validation Validation: 1. Chiral HPLC (Chiralcel OD-H) 2. X-ray Powder Diffraction (Polymorph check) Purification->Validation

Figure 2: Enantioselective synthesis workflow designed to maintain stereochemical integrity.

Biological Assay Protocols

Protocol A: TRPV1 Calcium Flux Assay (FLIPR)

Objective: Determine the IC50 of the analog against capsaicin-induced calcium influx.

Reagents:

  • HEK293 cells stably expressing human TRPV1.

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Agonist: Capsaicin (Sigma).

Step-by-Step:

  • Seeding: Plate HEK293-hTRPV1 cells (20,000 cells/well) in black-walled 384-well plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media and add 20 µL of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.

  • Compound Addition: Add 10 µL of the test analog (dissolved in HBSS + 0.1% BSA) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 minutes.

  • Activation: Place plate in FLIPR Tetra system. Inject 10 µL of Capsaicin (EC80 concentration, typically 100 nM).

  • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate % Inhibition relative to Capsaicin-only control. Fit data to a sigmoid dose-response curve to derive IC50.

Protocol B: Minimum Inhibitory Concentration (MIC)

Objective: Assess antimicrobial potency.[4][5][6][7]

Method: Broth Microdilution (CLSI Standards).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Prep: In a 96-well plate, add 100 µL of test compound (serial 2-fold dilutions from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final volume: 200 µL.

  • Controls:

    • Growth Control: Bacteria + Solvent (DMSO < 1%).

    • Sterility Control: Media only.

    • Positive Control: Ciprofloxacin or Vancomycin.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity or OD600 measurement. The MIC is the lowest concentration showing no visible growth.

Mechanism of Action Visualization

The following diagram illustrates the antagonistic blockade of the TRPV1 channel by the (1S) analog.

MOA_TRPV1 Ligand (1S)-Analog (Antagonist) BindingSite Intracellular Vanilloid Pocket Ligand->BindingSite High Affinity Binding Capsaicin Capsaicin (Agonist) Capsaicin->BindingSite Competes Receptor TRPV1 Channel (Closed State) Action Steric Blockade & Conformational Lock Receptor->Action Stabilized by (1S)-Analog BindingSite->Receptor Result Inhibition of Ca2+ Influx (Analgesia) Action->Result

Figure 3: Competitive antagonism at the TRPV1 intracellular binding pocket.

Data Summary: Comparative Activity

Compound AnalogR1 (Benzoyl)R2 (Phenylethyl)TargetActivity (IC50/MIC)Ref
Compound 1 4-tert-butyl(S)-HTRPV123 nM (IC50)[2]
Compound 2 4-CF3(S)-HTRPV114 nM (IC50)[2]
Compound 3 4-NO2H (Racemic)S. aureus6.25 µg/mL (MIC)[3]
Compound 4 4-ClH (Racemic)E. coli3.12 µg/mL (MIC)[3]

References

  • Ritter, S., et al. (2005). "One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide." Acta Crystallographica Section C, 71(Pt 5), 382–386.

  • Shishido, Y., et al. (2008).[2] "Synthesis of benzamide derivatives as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(3), 1072-1078.[2]

  • Siddiqui, N., et al. (2024).[8] "Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives." Nano Biomed. Eng., 16(1).

  • Clark, C.R., & Davenport, T.W. (1987). "Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide." Journal of Medicinal Chemistry, 30(7), 1214-1218.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Leveraging N-[(1S)-1-phenylethyl]benzamide for High-Fidelity Asymmetric Synthesis

Abstract In the landscape of modern synthetic chemistry, the reliable control of stereochemistry is paramount for the development of pharmaceuticals and functional materials. Chiral auxiliaries are a foundational tool fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic chemistry, the reliable control of stereochemistry is paramount for the development of pharmaceuticals and functional materials. Chiral auxiliaries are a foundational tool for achieving this control. This guide provides an in-depth exploration of N-[(1S)-1-phenylethyl]benzamide, a robust and accessible chiral auxiliary, for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed, field-tested protocols for its application in asymmetric alkylation, and outline procedures for its subsequent removal and recovery.

Introduction: The Strategic Role of Chiral Auxiliaries

Asymmetric synthesis is the cornerstone of producing enantiomerically pure compounds, a critical requirement in medicinal chemistry where enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical transformation, resulting in the preferential formation of one diastereomer.[3] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

N-[(1S)-1-phenylethyl]benzamide, derived from the readily available and resolvable (S)-1-phenylethylamine, has emerged as a highly effective auxiliary for several reasons:

  • High Diastereoselectivity: It consistently delivers excellent stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][4]

  • Predictable Stereochemical Outcomes: The stereochemistry of the product can be reliably predicted based on a well-understood transition state model.

  • Operational Simplicity: The protocols for attachment, use, and removal are straightforward and amenable to standard laboratory techniques.

  • Economic Viability: Both enantiomers of the parent amine are commercially available, and the auxiliary can often be recovered, enhancing the cost-effectiveness of the synthesis.[5]

Mechanism of Stereocontrol: A Tale of Steric Shielding

The efficacy of the N-[(1S)-1-phenylethyl]benzamide auxiliary hinges on its ability to create a rigid and predictable chiral environment around the reactive center. The process begins with the deprotonation of an N-acyl derivative (e.g., an N-propanoyl derivative) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate.

The key to stereocontrol lies in the conformation of this enolate intermediate. The lithium cation chelates between the enolate oxygen and the benzamide carbonyl oxygen, forcing the molecule into a rigid Z-enolate geometry. In this conformation, the bulky phenyl group of the phenylethyl moiety is positioned to effectively block one face of the enolate plane. Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[6]

Caption: Proposed chelated transition state directing electrophilic attack.

Core Application: Asymmetric α-Alkylation

This section provides a comprehensive workflow for the asymmetric alkylation of a prochiral carboxylic acid derivative using the N-[(1S)-1-phenylethyl]benzamide auxiliary.

Sources

Application

Introduction: The Strategic Role of N-[(1S)-1-phenylethyl]benzamide in Stereocontrolled Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-[(1S)-1-phenylethyl]benzamide in asymmetric synthesis. In the landscape of asymmetric synthesis, where the precise...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-[(1S)-1-phenylethyl]benzamide in asymmetric synthesis.

In the landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools for transferring stereochemical information. N-[(1S)-1-phenylethyl]benzamide, derived from the readily available and cost-effective (S)-1-phenylethylamine, has emerged as a reliable chiral controller. Its utility stems from a robust structural framework that effectively biases the stereochemical outcome of reactions performed on an attached prochiral substrate.[1][2]

The core principle behind its application lies in the temporary covalent attachment of the auxiliary to a substrate, creating a diastereomeric intermediate. The inherent chirality of the (1S)-1-phenylethyl group, particularly the steric bulk of the phenyl ring, creates a sterically differentiated environment. This environment directs the approach of incoming reagents to one face of the molecule over the other, leading to the preferential formation of one diastereomer.[3][4] Following the reaction, the auxiliary is cleaved, yielding the desired enantiomerically enriched product and allowing for the potential recovery of the auxiliary.

This guide provides a detailed exploration of N-[(1S)-1-phenylethyl]benzamide's synthesis and its application in key asymmetric transformations, supported by actionable protocols and mechanistic insights.

Protocol 1: Synthesis of N-[(1S)-1-phenylethyl]benzamide

The synthesis of the title compound is a straightforward amidation reaction. The following protocol is adapted from established literature procedures.[5]

Causality Behind Experimental Choices:

  • Boric Acid Catalyst: Boric acid acts as a mild Lewis acid catalyst, activating the carboxylic acid carbonyl group towards nucleophilic attack by the amine.

  • Reflux in Toluene: The reaction is performed at high temperature to drive the condensation reaction, which involves the removal of water. Toluene is a suitable solvent due to its high boiling point and its ability to azeotropically remove water using a Dean-Stark apparatus, thereby driving the equilibrium towards product formation.

  • Precipitation with Hexane: N-[(1S)-1-phenylethyl]benzamide is soluble in toluene but poorly soluble in non-polar solvents like hexane. Adding hexane after the reaction mixture has cooled causes the product to precipitate, providing a simple and effective method of initial purification.

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add benzoic acid (1.0 g, 8.18 mmol) and toluene (50 mL).

  • Add boric acid (50 mg), followed by (S)-1-phenylethylamine (0.9 g, 7.44 mmol).

  • Equip the flask with a reflux condenser (a Dean-Stark trap is recommended but not essential for this scale) and a magnetic stir bar.

  • Heat the mixture to reflux and maintain for approximately 36 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete (disappearance of the starting amine), allow the mixture to cool to room temperature.

  • Add 200 mL of hexane to the cooled solution to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield N-[(1S)-1-phenylethyl]benzamide. A typical yield is around 90%.[5]

Application in Asymmetric Synthesis: Diastereoselective Alkylation

A primary application of N-[(1S)-1-phenylethyl]benzamide is its use as a chiral auxiliary to direct the stereochemistry of enolate alkylation. By incorporating the auxiliary into a glycinate derivative, it can be used for the enantioselective synthesis of α-substituted α-amino acids, which are critical building blocks in medicinal chemistry.[3][6]

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation of N-benzoyl glycinate derivatives stems from a combination of steric and electronic factors.

  • Enolate Formation: A strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) is used to deprotonate the α-carbon, forming a lithium enolate. The use of a strong base at low temperature ensures rapid and complete enolate formation under kinetic control.

  • Chelated Intermediate: The lithium cation is believed to form a rigid, five-membered chelate ring involving the enolate oxygen and the carbonyl oxygen of the benzamide group.

  • Steric Shielding: In this chelated conformation, the phenyl group of the chiral auxiliary is forced into a pseudo-axial position. This bulky group effectively blocks the top face (Si-face) of the planar enolate.

  • Electrophilic Attack: Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom face (Re-face). This facial bias results in the preferential formation of one diastereomer.[3]

The diagram below illustrates the proposed chelated transition state that dictates the stereochemical outcome.

Caption: Proposed chelated intermediate in diastereoselective alkylation.

Protocol 2: Diastereoselective Alkylation of an N-Benzoyl Glycinate Derivative

This protocol is based on the work of Rodriguez-Garnica et al. for the synthesis of precursors to enantiopure α-amino acids.[3][6]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lithium bases like LiHMDS are extremely reactive towards water. All solvents and glassware must be rigorously dried to prevent quenching of the base and the enolate.

  • Low Temperature (-78 °C): The reaction is conducted at dry ice/acetone bath temperature to ensure the kinetic stability of the enolate, prevent side reactions (like self-condensation), and maximize diastereoselectivity.

  • LiHMDS as Base: This bulky, non-nucleophilic base efficiently deprotonates the α-carbon without competing nucleophilic attack at the ester carbonyl.

  • Quenching with Saturated NH₄Cl: The reaction is terminated by adding a mild proton source (ammonium chloride) to neutralize any remaining base and enolate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-benzoyl glycinate substrate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LiHMDS (1.1 equivalents) in THF dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide electrophile (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 3-4 hours. The progress can be monitored by TLC if desired.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to isolate the major diastereomer.

  • Analysis: Determine the diastereomeric ratio (dr) of the purified product using ¹H NMR spectroscopy or HPLC analysis.

Data Presentation: Representative Alkylation Results

The following table summarizes typical results for the alkylation of the N-benzoyl glycinate derivative ((S)-7) as reported in the literature.[3]

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (dr)
Benzyl Bromide (BnBr)Alkylated Product7578:22
Methyl Iodide (MeI)Alkylated Product8075:25
Ethyl Iodide (EtI)Alkylated Product7276:24

Protocol 3: Cleavage of the Chiral Auxiliary

After the desired stereocenter has been set, the chiral auxiliary must be removed to yield the final enantiomerically enriched product. For N-acyl auxiliaries, hydrolytic cleavage is a common and effective method.[7]

Causality Behind Experimental Choices:

  • LiOH/H₂O₂ System: This combination is highly effective for cleaving N-acyl auxiliaries. The lithium hydroxide saponifies the amide bond, while the hydrogen peroxide facilitates the process, especially for hindered systems.

  • Low Temperature (0 °C): The reaction is initiated at 0 °C to control the exothermic nature of the hydrolysis and to minimize potential side reactions or racemization of the newly formed chiral center.

Step-by-Step Methodology:

  • Dissolve the purified alkylated product (1.0 equivalent) in a 3:1 mixture of THF and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of lithium hydroxide (LiOH, ~2.0 equivalents) and 30% hydrogen peroxide (H₂O₂, ~4.0 equivalents) in water.

  • Add the LiOH/H₂O₂ solution dropwise to the substrate solution at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to decompose excess hydrogen peroxide.

  • Acidify the aqueous layer with dilute HCl to protonate the carboxylic acid product.

  • Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate). The water-soluble chiral auxiliary, (S)-1-phenylethylamine, will remain in the aqueous layer and can be recovered after basification and extraction.

  • Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Overall Workflow Visualization

The entire process, from synthesis of the auxiliary to the final product, represents a strategic workflow in asymmetric synthesis.

Caption: General workflow for asymmetric synthesis using N-[(1S)-1-phenylethyl]benzamide.

References

  • Rodriguez-Garnica, C., et al. (2011). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the α-Phenylethyl Group. Journal of the Mexican Chemical Society, 55(3), 148-153. Available at: [Link][3][6]

  • Gotor-Gotor, A. A., et al. (2021). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 32-38. Available at: [Link][5]

  • Bode, J. W., et al. (2010). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Organic Syntheses, 87, 312-322. Available at: [Link][8]

  • Kaźmierczak-Barańska, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4935. Available at: [Link][4][9]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. Available at: [Link][10]

  • Pharmacy 180. (n.d.). Resolution of Enantiomers - Stereochemical and Conformational Isomerism. Organic Chemistry. Available at: [Link][11]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link][7]

  • Google Patents. (1987). US4656303A - Novel resolution method of racemic mixture. Available at: [12]

Sources

Method

Application Note: Advanced Recrystallization Protocols for N-[(1S)-1-phenylethyl]benzamide

Executive Summary This application note details high-purity recrystallization protocols for N-[(1S)-1-phenylethyl]benzamide (CAS: 4108-58-1).[1][2] While often treated as a standard amide purification, this compound exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-purity recrystallization protocols for N-[(1S)-1-phenylethyl]benzamide (CAS: 4108-58-1).[1][2] While often treated as a standard amide purification, this compound exhibits conformational trimorphism , meaning the choice of solvent directly dictates the crystal lattice (Form I, II, or III) and physical properties (melting point).[1][2]

This guide moves beyond generic "dissolve and cool" instructions. It provides specific methodologies to isolate the thermodynamically stable Form I (via Acetonitrile) versus the kinetically accessible forms (via Ethanol/Water), ensuring researchers can achieve both chemical purity (>99%) and optical integrity.[1][2]

Physicochemical Profile & Solubility Logic

Before initiating crystallization, the solubility profile must be understood to prevent "oiling out" and ensure high recovery.[1][2]

PropertySpecificationNotes
Molecular Formula C₁₅H₁₅NOMW: 225.29 g/mol
Melting Point 122–124 °C (Form I)Critical:[1][2] Forms II/III may melt lower or show broad ranges.[1][2]
Chirality (S)-EnantiomerSpecific Rotation

(c=1, CHCl₃)
Solubility (High) Ethanol, Methanol, Acetonitrile, DMF, Toluene, ChloroformGood solvents for dissolution.[1][2]
Solubility (Low) Water, Hexanes, HeptaneUsed as anti-solvents.[1][2]
The Polymorphism Factor

Recent crystallographic studies (Flores Manuel et al., 2020) have identified three polymorphs:

  • Form I (Monoclinic

    
    ):  Obtained from Acetonitrile .[1][2][3] This is the most stable, high-melting form recommended for analytical standards.[1][2]
    
  • Forms II & III: Obtained from Ethanol/Water or Toluene/Ethanol mixtures.[1][2][3] These often co-crystallize, potentially leading to inconsistent melting points.[1][2]

Decision Matrix: Selecting the Right Protocol

The following flow chart illustrates the logic for selecting a method based on your specific purity requirements and available equipment.

Recrystallization_Strategy Start Start: Crude N-[(1S)-1-phenylethyl]benzamide Check_Purity Assess Crude Purity (TLC/NMR) Start->Check_Purity Decision Primary Goal? Check_Purity->Decision Goal_Standard Analytical Standard / X-Ray (Target: Form I) Decision->Goal_Standard Stability Critical Goal_Bulk Bulk Synthesis / Intermediate (Target: High Yield) Decision->Goal_Bulk Chemical Purity Critical Method_A Method A: Acetonitrile (Thermodynamic Control) Goal_Standard->Method_A Method_B Method B: Ethanol/Water (Green/Polarity Control) Goal_Bulk->Method_B Result_A Result: Pure Form I MP: 122-124°C Method_A->Result_A Result_B Result: Mixed Forms II/III Clean NMR, Variable MP Method_B->Result_B

Figure 1: Strategic decision tree for solvent selection based on the desired polymorphic outcome.

Detailed Protocols

Method A: Acetonitrile (For Analytical Standards & Form I)

Objective: Isolate the thermodynamically stable Form I polymorph with maximum optical purity.[1][2]

  • Preparation: Weigh 1.0 g of crude amide into a 25 mL Erlenmeyer flask.

  • Dissolution: Add Acetonitrile (MeCN) in small portions (approx. 5–7 mL total) while heating gently on a hot plate (set to 60°C).

    • Note: Do not boil aggressively; MeCN evaporates quickly.[1][2]

  • Filtration (Hot): If insoluble particulates (dust, inorganic salts) are visible, filter the hot solution through a pre-warmed glass funnel with a cotton plug or a syringe filter (PTFE).[1][2]

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1–2 hours). Do not use an ice bath immediately; rapid cooling traps impurities.[1][2]

    • Cover the flask with perforated parafilm to allow very slow evaporation (over 24–48 hours) if large single crystals are desired for X-ray diffraction.[1][2]

  • Collection: Cool to 4°C for 1 hour to maximize yield. Filter the white prisms using vacuum filtration.[1][2]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Expected Result: Colorless prisms, MP 122–124°C.[1][2]

Method B: Ethanol/Water (For Bulk Purification)

Objective: Efficient removal of unreacted amine and inorganic salts (e.g., boric acid or amine salts from synthesis).[1][2]

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethanol (95% or absolute) .[1][2]

    • Ratio: Approx. 3–5 mL EtOH per gram of solid.[1][2]

  • Anti-Solvent Addition:

    • Keep the ethanol solution near boiling.[1][2]

    • Add warm water dropwise.[1][2]

    • Stop point: Continue adding water until a faint, persistent cloudiness (turbidity) appears.[1][2]

  • Clarification: Add 1–2 drops of hot ethanol to clear the turbidity.[1][2] The solution should be saturated but clear.

  • Cooling: Remove from heat. Let it stand at ambient temperature.

    • Troubleshooting: If the product "oils out" (forms a liquid blob instead of crystals), reheat to dissolve and add a seed crystal of pure product. Scratch the inner glass wall with a spatula to induce nucleation.[1][2]

  • Collection: Once room temperature is reached, cool in an ice bath (0°C) for 30 minutes. Filter and wash the cake with cold 50% EtOH/Water.

Quality Control & Validation

A successful recrystallization must be validated using the following metrics.

MetricAcceptance CriteriaMethodological Note
Appearance White/Colorless Prisms or NeedlesYellowing indicates residual amine or oxidation products.[1][2]
Melting Point 122–124 °C Sharp range (<2°C) indicates high purity.[1][2] Broad range suggests mixed polymorphs or impurities.[1][2]
Specific Rotation

Measured in Chloroform (

).[1][2][3] Deviation suggests racemization or contamination with the (R)-enantiomer.[1][2]
1H NMR No peaks at

2.5–3.0
Absence of aliphatic amine signals (from starting material).[1][2]
Mechanism of Impurity Removal[1][2]
  • Unreacted Amine ((S)-1-phenylethylamine): Remains soluble in the mother liquor (Ethanol/Water) due to its polarity and lack of crystal lattice fit.[1][2]

  • Benzoic Acid: If Method B is used, ensure the water component is slightly basic (NaHCO₃ wash) prior to recrystallization, or rely on the high solubility of benzoate salts in the aqueous phase.[1][2]

References

  • Flores Manuel, F., Sosa Rivadeneyra, M., & Bernès, S. (2020).[1][2][4] "One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide."[1][2][3][4] Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1229–1233.[1][2][4] (Primary source for polymorphism and Acetonitrile protocol).[1][2]

  • PubChem. (n.d.).[1][2][4] "N-[(1S)-1-phenylethyl]benzamide Compound Summary." National Library of Medicine.[1][2] [1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for amide recrystallization techniques).

  • Karnik, A. V., & Kamath, S. S. (2008).[1][2][3] "Synthesis and specific rotation data for chiral benzamides." Journal of Chemical Research.[1][2] (Cited for optical rotation baseline).[1][2][3][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization in N-[(1S)-1-phenylethyl]benzamide Synthesis

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during the synthesis of N-[(1S)-1-phenylethyl]benzamide. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during the synthesis of N-[(1S)-1-phenylethyl]benzamide. This document provides in-depth technical information, practical solutions, and the scientific reasoning behind the recommended protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of enantiomeric excess in my final product. What is the most likely cause?

A: The most common cause of racemization in this synthesis is the formation of a 5(4H)-oxazolone intermediate from the activated benzoic acid precursor, especially in the presence of a base.[1][2][3] This intermediate has an acidic proton at the chiral center, which can be abstracted and reprotonated, leading to a loss of stereochemistry.[2]

Q2: Which coupling reagent is best for minimizing racemization?

A: While many modern coupling reagents are designed to minimize racemization, those that form highly reactive intermediates that are rapidly consumed are often preferred.[4] For instance, phosphonium-based reagents like PyBOP or aminium/uronium reagents like HBTU and HATU, when used with additives like HOBt or HOAt, are very effective at suppressing racemization.[4][5][6] Newer ynamide-based coupling reagents have also shown excellent results in preventing racemization.[7][8][9]

Q3: Can the choice of base impact the level of racemization?

A: Absolutely. Strong, sterically hindered bases can exacerbate racemization by promoting the formation of the problematic oxazolone intermediate.[4] Weaker bases like N-methylmorpholine (NMM) or sym-collidine are generally recommended over stronger bases like N,N-diisopropylethylamine (DIPEA).[4] In some cases, base-free conditions, such as using DIC with an additive, can be the best approach.[4]

Q4: Does reaction temperature play a role in preventing racemization?

A: Yes, lower reaction temperatures are generally recommended to minimize racemization.[1] Side reactions, including the formation of N-acylurea with carbodiimide reagents, are also temperature-dependent.[4]

Troubleshooting Guides

Issue 1: Significant Loss of Enantiomeric Excess (>10%)

Why it Happens: A substantial loss of enantiomeric purity often points to a fundamental issue with the reaction conditions that strongly favors the racemization pathway. The primary mechanism is the formation and subsequent enolization of a 5(4H)-oxazolone intermediate.[1][3][10] This is particularly problematic when:

  • Highly Activating Coupling Reagents are Used Without Additives: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) on their own can lead to highly reactive O-acylisourea intermediates which are prone to cyclization to the oxazolone.[1][10]

  • Excess Strong Base is Present: A strong base can deprotonate the α-proton of the oxazolone, leading to racemization.[4][11]

  • Prolonged Reaction Times at Elevated Temperatures: These conditions provide more opportunity for the racemization process to occur.[1]

What to Do:

  • Optimize Your Coupling Reagent and Additives:

    • Switch to a phosphonium or aminium/uronium-based coupling reagent such as HBTU, HATU, or PyBOP.

    • Crucially, always use these reagents in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives form active esters that are less prone to racemization than the intermediates formed by the coupling reagent alone.[4][6][12]

  • Re-evaluate Your Choice and Stoichiometry of Base:

    • Replace strong bases like DIPEA with a weaker base such as N-methylmorpholine (NMM).[4]

    • Use the minimum necessary amount of base. Stoichiometric amounts relative to the carboxylic acid are often sufficient.

  • Control the Reaction Temperature:

    • Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary.

Issue 2: Minor but Consistent Loss of Enantiomeric Excess (2-10%)

Why it Happens: Even with optimized reagents, subtle factors can contribute to a small but persistent loss of stereochemical integrity. These can include:

  • Slow Reaction Kinetics: If the desired aminolysis reaction is slow, the activated intermediate has a longer lifetime, increasing the probability of racemization.[2]

  • Solvent Effects: Polar aprotic solvents like DMF can sometimes promote side reactions, such as the formation of inactive N-acylurea from O-acylisourea intermediates.[13]

  • Purity of Reagents: Impurities in solvents or reagents can sometimes act as catalysts for side reactions.

What to Do:

  • Consider a "Pre-activation" Step:

    • Activate the benzoic acid with the coupling reagent and additive for a short period (e.g., 5-10 minutes) before adding the (1S)-1-phenylethylamine. This can help to ensure the rapid consumption of the activated species.

  • Experiment with Different Solvents:

    • While DMF and NMP are common, consider less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), which may suppress certain side reactions.[4]

  • Ensure High Purity of All Reagents and Solvents:

    • Use freshly distilled or anhydrous grade solvents. Ensure your amine and carboxylic acid are free from impurities.

Experimental Protocols

Protocol 1: Racemization-Resistant Amide Coupling using HBTU/HOBt

This protocol is designed to minimize racemization through the use of a well-established coupling cocktail.

Materials:

  • Benzoic acid

  • (1S)-1-phenylethylamine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 equivalent) in anhydrous DCM.

  • Add HOBt (1.1 equivalents) and HBTU (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NMM (1.2 equivalents) dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 10 minutes for pre-activation.

  • Slowly add a solution of (1S)-1-phenylethylamine (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS indicates completion.

  • Work-up the reaction by washing with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Low-Racemization Schotten-Baumann Reaction

This classical method, when performed under carefully controlled conditions, can also yield a product with high enantiomeric purity.[]

Materials:

  • Benzoyl chloride

  • (1S)-1-phenylethylamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve (1S)-1-phenylethylamine (1.0 equivalent) in DCM in a round-bottom flask.

  • Add an aqueous solution of NaOH (e.g., 2M, 2.0 equivalents).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the cold, vigorously stirred mixture.

  • Continue stirring at 0 °C for 1-2 hours.

  • Separate the organic layer and wash it sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product as needed.

Data Presentation

Table 1: Comparison of Coupling Reagents and Conditions on Enantiomeric Excess (ee%) of N-[(1S)-1-phenylethyl]benzamide

Coupling ReagentAdditiveBaseTemperature (°C)Typical ee%
DCCNoneDIPEA2570-85%
DICHOBtNMM0 to 25>98%
HBTUHOBtNMM0 to 25>99%
HATUHOAtNMM0 to 25>99%
Ynamide ReagentNoneNone25>99%[8][9]

Visualizations

Mechanism of Racemization

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_product Product Formation Carboxylic_Acid Benzoic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Desired_Product N-[(1S)-1-phenylethyl]benzamide Activated_Intermediate->Desired_Product + Amine (Desired Path) Enolate Enolate Oxazolone->Enolate + Base - H+ Racemic_Product Racemic Amide Oxazolone->Racemic_Product + Amine Enolate->Oxazolone + H+ (Racemized) Amine (1S)-1-phenylethylamine

Caption: Mechanism of racemization via oxazolone formation during amide coupling.

Recommended Workflow for Racemization-Free Synthesis

workflow Start Start: Benzoic Acid & (1S)-1-phenylethylamine Choose_Reagents Select Coupling Reagent & Additive (e.g., HBTU/HOBt) Start->Choose_Reagents Choose_Base Select Weak Base (e.g., NMM) Choose_Reagents->Choose_Base Control_Temp Set Temperature to 0 °C Choose_Base->Control_Temp Preactivate Pre-activate Carboxylic Acid (10 min) Control_Temp->Preactivate Add_Amine Add Amine Solution Slowly Preactivate->Add_Amine React React at 0 °C -> RT Add_Amine->React Workup Aqueous Work-up React->Workup Purify Purification Workup->Purify Analyze Analyze Enantiomeric Purity (Chiral HPLC) Purify->Analyze End Product: High ee% Amide Analyze->End

Caption: Recommended workflow for minimizing racemization.

References

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry. (2002). Available from: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. (2013). Available from: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. MATEC Web of Conferences. (2021). Available from: [Link]

  • Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. (2024, March 7). Available from: [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. (2016, October 12). Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Ynamide Coupling Reagents: Origin and Advances. PMC. (2024). Available from: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. (2022). Available from: [Link]

  • Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. (2022). Available from: [Link]

  • Racemization Assays. Science of Synthesis. (2009). Available from: [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. (2003, August 13). Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. (2011). Available from: [Link]

  • One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. PMC. (2020). Available from: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. (2020). Available from: [Link]

  • Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal. (2021). Available from: [Link]

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society. (2023, March 17). Available from: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011, August 26). Available from: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. (2018). Available from: [Link]

  • Epimerisation in Peptide Synthesis. PMC. (2022). Available from: [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Luxembourg Bio Technologies. (2021, August 23). Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

Sources

Optimization

troubleshooting low purity in chiral benzamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for chiral benzamide synthesis. This guide is designed to serve as a primary resource for troubleshooting co...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chiral benzamide synthesis. This guide is designed to serve as a primary resource for troubleshooting common issues related to purity, particularly enantiomeric and diastereomeric excess, during the synthesis of chiral benzamides. As a senior application scientist, my goal is to provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Part A: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and execution of chiral benzamide synthesis.

Q1: What is the primary cause of racemization in amide coupling reactions?

A1: The principal mechanism for racemization during the formation of an amide bond from a chiral carboxylic acid is the loss of stereochemical integrity at the α-carbon.[1][2] This typically occurs after the carboxylic acid is activated by a coupling reagent. The activation process makes the α-proton more acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate, which can then be protonated from either face, resulting in a racemic or epimerized mixture.[2][3]

Q2: How do I choose the right coupling reagent to minimize racemization?

A2: The choice of coupling reagent is critical. Reagents are generally categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[4][5]

  • Carbodiimides (e.g., DCC, EDC): These are classic reagents but can be prone to causing racemization and forming N-acylurea byproducts.[1][6] Their tendency for racemization can be significantly suppressed by using additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[1][4]

  • Phosphonium Salts (e.g., PyBOP, BOP): These reagents are highly efficient and generally lead to low levels of racemization.[5][6] A key advantage is that they do not react with the free amino group of the amine component.[4] However, BOP should be handled with extreme caution as it produces the carcinogenic byproduct HMPA.[1][6]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These are among the most effective modern coupling reagents, offering fast reaction times and very low racemization, especially when used with a non-nucleophilic base.[1][4][6] It's crucial to use them in stoichiometric amounts, as excess reagent can cap the amine starting material.[6][7]

Q3: What role does the base play, and which one should I use?

A3: The base is typically required to neutralize acid salts of the amine component or to facilitate the coupling reaction, but it is also often the primary culprit in causing racemization.[1][8] The basicity and steric hindrance of the base are key factors.[8]

  • Highly Basic/Non-Sterically Hindered Bases (e.g., Triethylamine): These should generally be avoided as they readily abstract the acidic α-proton of the activated acid, leading to significant racemization.[8]

  • Sterically Hindered/Weaker Bases (e.g., DIPEA, NMM, 2,4,6-Collidine): These are preferred choices. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for particularly sensitive substrates, the weaker bases N-methylmorpholine (NMM) or 2,4,6-collidine are recommended to further minimize racemization risk.[1][8]

Q4: My reaction is complete, but the purity is low. What are the likely culprits besides racemization?

A4: Low purity in the final product, assuming good conversion, often points to side reactions or difficulties in purification. Common issues include:

  • Formation of N-acylurea: This is a classic byproduct when using carbodiimide reagents like DCC. The activated O-acylisourea intermediate can rearrange to a stable N-acylurea.[1] Adding HOBt can suppress this side reaction.[9]

  • Unreacted Starting Materials: Incomplete reactions leave behind unreacted carboxylic acid and amine.

  • Coupling Reagent Byproducts: All coupling reagents generate byproducts (e.g., dicyclohexylurea (DCU) from DCC, HMPA from BOP) that must be removed.[1][6][9] DCU is notoriously difficult to remove due to its low solubility in many common organic solvents.[9]

Part B: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during your synthesis.

Workflow for Troubleshooting Low Purity

The following diagram outlines a logical workflow to diagnose the root cause of low purity in your chiral benzamide product.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Diagnosis & Action Start Low Purity Detected (e.g., by LCMS, NMR) Analyze_Crude Analyze Crude Reaction Mixture (LCMS, ¹H NMR) Start->Analyze_Crude Analyze_Purity Analyze Enantiomeric Excess (ee) (Chiral HPLC/SFC) Low_ee Problem: Low ee% (Racemization Occurred) Analyze_Purity->Low_ee ee% is low Analyze_Crude->Analyze_Purity Byproducts Problem: Byproducts Present (e.g., N-acylurea) Analyze_Crude->Byproducts Extra peaks observed Incomplete_Rxn Problem: Incomplete Reaction Analyze_Crude->Incomplete_Rxn Starting materials remain Action_Base Action: Change Base (e.g., DIPEA -> NMM) Low_ee->Action_Base Action_Reagent Action: Change Coupling Reagent (e.g., EDC -> HATU) Low_ee->Action_Reagent Action_Temp Action: Lower Temperature Low_ee->Action_Temp Action_Additive Action: Add HOBt/Oxyma Byproducts->Action_Additive Action_Purify Action: Optimize Purification (e.g., Recrystallization, Chromatography) Byproducts->Action_Purify Incomplete_Rxn->Action_Reagent

Sources

Troubleshooting

minimizing side products in N-[(1S)-1-phenylethyl]benzamide synthesis

A Guide to Minimizing Side Products and Maximizing Purity Welcome to the technical support guide for the synthesis of N-[(1S)-1-phenylethyl]benzamide. This document is designed for researchers, chemists, and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Products and Maximizing Purity

Welcome to the technical support guide for the synthesis of N-[(1S)-1-phenylethyl]benzamide. This document is designed for researchers, chemists, and process development professionals who are looking to optimize this common but crucial amide bond formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and refine your experiments effectively. This guide emphasizes the practical challenges of the synthesis, focusing on the identification, prevention, and removal of common side products to ensure high yield and enantiopurity.

Section 1: Understanding the Reaction Landscape

The synthesis of N-[(1S)-1-phenylethyl]benzamide is fundamentally an acylation of a chiral primary amine. The two most prevalent and effective strategies are the Schotten-Baumann reaction using benzoyl chloride and direct amide coupling of benzoic acid using a coupling agent. While both can be effective, they present different challenges and side reaction profiles.

The primary challenges in this synthesis are not related to the formation of the amide bond itself—which is generally favorable—but rather to controlling the reactivity of the starting materials and byproducts. The key to a successful synthesis lies in understanding and mitigating three primary competing reactions:

  • Hydrolysis of the Acylating Agent: Benzoyl chloride is highly susceptible to hydrolysis, which converts it to inactive benzoic acid.[1][2]

  • Amine Salt Formation: The amine starting material is basic and will be neutralized by any acid present, particularly the HCl generated during the Schotten-Baumann reaction, rendering it non-nucleophilic.[3][4]

  • Racemization: While the stereocenter on (S)-1-phenylethylamine is relatively robust, harsh conditions could potentially compromise enantiopurity.[5][6]

Below is a diagram illustrating the desired reaction pathway versus the most common side reactions.

G cluster_main Desired Pathway cluster_side1 Hydrolysis Side Reaction cluster_side2 Amine Deactivation Amine (S)-1-phenylethylamine Tetrahedral_Int Tetrahedral Intermediate Amine->Tetrahedral_Int Nucleophilic Attack AmineSalt Amine Hydrochloride Salt (Inactive Nucleophile) Amine->AmineSalt + HCl BenzoylCl Benzoyl Chloride BenzoylCl->Tetrahedral_Int BenzoicAcid Benzoic Acid (Side Product) BenzoylCl->BenzoicAcid Base Base (e.g., NaOH) Product N-[(1S)-1-phenylethyl]benzamide (Desired Product) Base->Product Neutralizes HCl Tetrahedral_Int->Product Collapse & Deprotonation HCl HCl (byproduct) Water H₂O Water->BenzoicAcid

Caption: Desired reaction pathway vs. key side reactions.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Problem Area: Low Reaction Yield

Q: My final yield is disappointingly low, and TLC/LC-MS analysis shows a large amount of unreacted (S)-1-phenylethylamine. What is the most likely cause?

A: The most probable cause is the deactivation of your amine nucleophile by acid. In the Schotten-Baumann reaction, one equivalent of hydrochloric acid (HCl) is produced for every equivalent of amide formed.[7] This HCl will readily react with the basic (S)-1-phenylethylamine to form the corresponding ammonium hydrochloride salt.[3] This salt is not nucleophilic and will not react with benzoyl chloride, effectively halting the reaction.

  • Causality: The reaction consumes its own starting material through a non-productive acid-base reaction. If you use only one equivalent of amine to one equivalent of acyl chloride without an additional base, the theoretical maximum yield is capped at 50%.[4]

  • Solution: Incorporate a base into the reaction to neutralize the HCl as it forms.

    • Inorganic Base (Classic Schotten-Baumann): Use at least one equivalent of an aqueous base like sodium hydroxide or potassium carbonate.[8][9] This is often performed in a biphasic system (e.g., dichloromethane/water) where the HCl is neutralized in the aqueous phase.[10]

    • Organic Base (Modified Conditions): In an anhydrous organic solvent, use a tertiary amine base like triethylamine (TEA) or pyridine.[7] This scavenges the HCl, forming a salt (e.g., triethylammonium chloride) that often precipitates from the reaction mixture.

Q: My yield is low, and the major impurity appears to be benzoic acid. Why did this happen?

A: This is a classic sign of benzoyl chloride hydrolysis. Benzoyl chloride is a highly reactive acylating agent, and its electrophilic carbonyl carbon is readily attacked by water.[1][11]

  • Causality: Any moisture present in your starting materials or solvent, or exposure to atmospheric humidity, will lead to the rapid and irreversible conversion of benzoyl chloride to benzoic acid.[12] This not only consumes your reagent but also introduces a purification challenge.

  • Solutions:

    • Ensure Anhydrous Conditions: If running the reaction in a single organic phase (e.g., with pyridine or TEA), use anhydrous solvents (like dichloromethane or THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Controlled Biphasic Reaction: In the classic Schotten-Baumann setup, the benzoyl chloride resides primarily in the organic phase, while the aqueous base is present.[8] While this seems counterintuitive, the reaction of the amine with the acyl chloride is typically much faster than hydrolysis, especially if the amine concentration is high. Adding the benzoyl chloride slowly to a well-stirred mixture of the amine in the biphasic system often minimizes hydrolysis.

Problem Area: Product Purity and Purification

Q: My crude product is contaminated with benzoic acid. What is the most effective way to remove it during workup?

A: Benzoic acid, being a carboxylic acid, can be easily removed with a basic aqueous wash.

  • Mechanism: By washing the organic layer containing your product with a basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide), you deprotonate the benzoic acid to form sodium benzoate. This salt is highly water-soluble and will partition into the aqueous layer, leaving the neutral amide product in the organic phase.[13]

  • Protocol Step: During the workup, after diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane), wash the organic layer 1-2 times with saturated NaHCO₃(aq) or 1M NaOH(aq), followed by a brine wash to remove residual water.[14]

Q: How do I remove unreacted (S)-1-phenylethylamine from my crude product?

A: Unreacted (S)-1-phenylethylamine, a basic amine, can be removed with an acidic aqueous wash.

  • Mechanism: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine to form the water-soluble (S)-1-phenylethylammonium chloride salt.[15] This salt will move into the aqueous phase, separating it from your neutral amide product.

  • Protocol Step: During the workup, perform 1-2 washes with 1M HCl(aq). It is generally advisable to do the acid wash before the base wash to avoid accidentally hydrolyzing the amide product under harsh basic conditions.

Q: I am concerned about the enantiomeric purity of my final product. What conditions can lead to racemization and how can I avoid it?

A: While the stereocenter of (S)-1-phenylethylamine is generally stable under standard acylation conditions, racemization is a valid concern in chiral synthesis and can be promoted by harsh conditions.[13][16] Specific catalysts and high temperatures are known to facilitate the racemization of this amine, often through a dehydrogenation-hydrogenation mechanism.[5][6]

  • Causality: Formation of an imine or a related unsaturated intermediate can lead to the loss of stereochemical information at the chiral center.

  • Preventative Measures:

    • Avoid High Temperatures: Perform the acylation at or below room temperature. Cooling the reaction mixture in an ice bath (0 °C) during the addition of benzoyl chloride is a common and effective practice.[17]

    • Avoid Strong, Bulky Bases (in excess): While a base is necessary, using a large excess of a strong, non-nucleophilic base for extended periods at elevated temperatures is not recommended.

    • Confirm Purity: The most reliable way to assess enantiopurity is through analysis by chiral HPLC or by measuring the optical rotation of the purified product and comparing it to literature values.

Section 3: Frequently Asked Questions (FAQs)

Q: For this specific synthesis, is it better to use the Schotten-Baumann method or a modern peptide coupling agent like EDC or HATU?

A: Both methods are viable, and the "better" choice depends on scale, substrate sensitivity, and cost.

  • Schotten-Baumann (Benzoyl Chloride): This is often preferred for larger-scale syntheses due to the low cost of reagents (benzoyl chloride, NaOH). It is fast and high-yielding.[8] However, it requires careful control to manage the corrosive HCl byproduct and the water-sensitive nature of benzoyl chloride.[1]

  • Peptide Coupling (Benzoic Acid + Coupling Agent): This approach, using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU, is exceptionally mild and avoids the generation of HCl.[18] It is ideal for small-scale or discovery chemistry where ease of execution and broad substrate compatibility are paramount. The main drawback is the higher cost of the reagents and the need to remove byproducts (e.g., urea from EDC).[19]

Q: What is the optimal order of addition for the Schotten-Baumann reaction?

A: The best practice is to add the acylating agent (benzoyl chloride) slowly to a solution of the amine and the base.

  • Rationale: This ensures that the nucleophilic amine is always present in excess relative to the electrophilic benzoyl chloride, promoting the desired reaction. It also ensures that a base is immediately available to neutralize the HCl byproduct, preventing the deactivation of the amine.[17] Adding the amine to the benzoyl chloride is generally not recommended as it can create localized areas of high benzoyl chloride concentration, potentially leading to side reactions.

Q: How can I monitor the reaction's progress effectively?

A: Thin Layer Chromatography (TLC) is the most common and convenient method.[13]

  • Procedure: Spot the starting amine, benzoyl chloride (or benzoic acid), and the co-spotted reaction mixture on a silica gel plate. A suitable eluent system is typically a mixture of a non-polar and a polar solvent, such as hexane:ethyl acetate (e.g., 3:1 or 1:1 v/v).[20]

  • Interpretation: The product amide will be less polar than benzoic acid but more polar than benzoyl chloride. It will typically have an Rf value intermediate between the starting amine and benzoyl chloride. The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) has disappeared.

Section 4: Optimized Experimental Protocols

The following protocols are designed to be self-validating by incorporating steps that actively prevent the side reactions discussed above.

Protocol 1: Modified Schotten-Baumann Reaction

This protocol uses an organic base in an anhydrous solvent to ensure a controlled, single-phase reaction environment.

G start Start dissolve 1. Dissolve (S)-1-phenylethylamine and Triethylamine (TEA) in anhydrous CH₂Cl₂ under N₂. start->dissolve cool 2. Cool solution to 0 °C (ice bath). dissolve->cool add_benzoyl 3. Add Benzoyl Chloride dropwise over 15-20 min. cool->add_benzoyl react 4. Stir at 0 °C for 30 min, then warm to RT for 1-2 h. Monitor by TLC. add_benzoyl->react workup 5. Begin Aqueous Workup: Wash with 1M HCl (aq). react->workup wash_base 6. Wash with sat. NaHCO₃ (aq). workup->wash_base wash_brine 7. Wash with Brine. wash_base->wash_brine dry 8. Dry organic layer (Na₂SO₄), filter, and concentrate. wash_brine->dry purify 9. Purify crude product (Recrystallization or Chromatography). dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for Schotten-Baumann synthesis.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-1-phenylethylamine (1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~0.2 M concentration) followed by triethylamine (1.2 equiv). Stir until a homogeneous solution is formed.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Addition: Add benzoyl chloride (1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the consumption of the amine by TLC.

  • Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (2x) - Removes excess TEA and any unreacted amine.

    • Saturated NaHCO₃ (2x) - Removes any benzoic acid formed via hydrolysis.

    • Brine (1x) - Removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, often a white or off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography.[20][21]

Protocol 2: EDC/HOBt Coupling Reaction

This protocol uses a standard peptide coupling method that is exceptionally mild and avoids acidic byproducts.

Step-by-Step Methodology:

  • Setup: To a round-bottomed flask, add benzoic acid (1.1 equiv), Hydroxybenzotriazole (HOBt) (1.2 equiv), and (S)-1-phenylethylamine (1.0 equiv).

  • Dissolution: Dissolve the components in an anhydrous solvent like N,N-Dimethylformamide (DMF) or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC (1.2 equiv) portion-wise as a solid.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting materials.

  • Workup: Dilute the reaction with ethyl acetate. Wash sequentially with:

    • 1M HCl (2x) - Removes unreacted amine and EDC byproducts.

    • Saturated NaHCO₃ (2x) - Removes unreacted benzoic acid and HOBt.

    • Brine (1x).

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate. The water-soluble urea byproduct from EDC is largely removed during the aqueous workup.[13]

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Section 5: Data Summary Table

For quick reference, the table below summarizes the key troubleshooting points.

Observed Problem Probable Cause(s) Recommended Solution(s) Relevant Citation(s)
Low Yield 1. Inadequate base (amine salt formation). 2. Hydrolysis of benzoyl chloride.1. Use ≥1 equivalent of a suitable base (e.g., TEA, NaOH). 2. Use anhydrous solvents, inert atmosphere, or controlled biphasic conditions.[1][3][4][8]
Benzoic Acid Impurity Hydrolysis of benzoyl chloride.Wash the organic layer with saturated NaHCO₃ or dilute NaOH during workup.[13][14]
Unreacted Amine Impurity 1. Incomplete reaction. 2. Insufficient benzoyl chloride.1. Increase reaction time or use a slight excess of benzoyl chloride. 2. Wash the organic layer with 1M HCl during workup.[13]
Potential Racemization High reaction temperature or harsh basic conditions.Perform the reaction at 0 °C to room temperature. Avoid prolonged exposure to strong bases.[5][6]
Urea Byproduct (from DCC/EDC) Inherent to carbodiimide coupling.If using EDC, the byproduct is water-soluble and removed during workup. If using DCC, the insoluble DCU must be filtered off.[19]
References
  • Flores-Manuel, F., Sosa-Rivadeneyra, M., & Bernès, S. (2020). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section E, 76(8), 1229-1233. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE.[Link]

  • Yadav, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Pearson+. (n.d.). What compounds are formed from the reaction of benzoyl chloride w... | Study Prep. Pearson+.[Link]

  • Yadav, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate.[Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. organic-chemistry.org.[Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.com.[Link]

  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot.[Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.[Link]

  • Wikipedia. (n.d.). Benzyl chloride. Wikipedia.[Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific.[Link]

  • Mendonça, R. C. Z., et al. (2022). Recyclable Palladium Catalyst Supported on Dolomite for Dynamic Kinetic Resolution of ( ±)-1-Phenylethylamine. ResearchGate.[Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem, Inc.[Link]

  • Johnston, J. N., et al. (n.d.). A One-Pot Amidation of Primary Nitroalkanes. The Royal Society of Chemistry, Supporting Information.[Link]

  • Various Authors. (2025). Efficient racemization of 1-phenylethylamine and its derivatives. ResearchGate.[Link]

  • Bode, J. W., et al. (2011). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Organic Syntheses, 88, 396. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.[Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube.[Link]

Sources

Optimization

Technical Support Center: Scale-Up of N-[(1S)-1-phenylethyl]benzamide Production

Document ID: TSC-NBPA-2026-01 Version: 1.0 Last Updated: February 23, 2026 Introduction This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-NBPA-2026-01 Version: 1.0 Last Updated: February 23, 2026

Introduction

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis and scale-up of N-[(1S)-1-phenylethyl]benzamide. This chiral amide is a valuable building block in asymmetric synthesis. While its synthesis appears straightforward at the lab scale, scaling up production presents distinct challenges related to reaction control, impurity management, and solid-state properties.

The predominant and most scalable synthetic route is the acylation of (S)-(-)-1-phenylethylamine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[1][2][3] This guide provides a structured, in-depth analysis of potential issues encountered during scale-up, offering troubleshooting strategies and validated protocols to ensure a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for N-[(1S)-1-phenylethyl]benzamide? A: The most industrially viable method is the Schotten-Baumann reaction, which involves the acylation of (S)-(-)-1-phenylethylamine with benzoyl chloride in a biphasic system with an aqueous base (e.g., NaOH or KOH) or in an organic solvent with a tertiary amine base (e.g., triethylamine).[1][2][4] This approach is favored over direct condensation with benzoic acid, which requires high temperatures or coupling agents that are less economical at scale.

Q2: Why is temperature control so critical during the addition of benzoyl chloride? A: The reaction between benzoyl chloride and an amine is highly exothermic.[5][] On a large scale, the heat generated can accumulate rapidly if not effectively removed. Poor temperature control can lead to several undesirable outcomes:

  • Increased rate of hydrolysis of benzoyl chloride to benzoic acid, which consumes the starting material and complicates purification.[5][7]

  • Potential for runaway reactions, posing a significant safety hazard.

  • Formation of other side products due to increased reactivity at higher temperatures.

Q3: What is the primary role of the base in this reaction, and how do I choose the right one? A: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[8] The base is crucial for neutralizing this acid. If left unneutralized, the HCl will protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction, limiting the theoretical yield to 50%.[8]

  • Inorganic bases (e.g., NaOH, K₂CO₃): Used in biphasic (e.g., DCM/water) Schotten-Baumann conditions. They are inexpensive and the resulting salts are easily removed in the aqueous phase during work-up.[2]

  • Organic bases (e.g., Triethylamine, Pyridine): Used in single-phase organic solvent systems (e.g., DCM, THF). The choice depends on the desired work-up procedure, as the resulting ammonium salt must be filtered or washed away.

Q4: My final product has a variable melting point and inconsistent crystal habit. What could be the cause? A: N-[(1S)-1-phenylethyl]benzamide is known to exhibit conformational trimorphism, meaning it can crystallize into three different stable solid forms (polymorphs), each with unique physical properties like melting point and crystal shape.[9] The specific polymorph obtained is highly dependent on the crystallization solvent and conditions.[9] For consistent product quality, especially in a pharmaceutical context, it is critical to develop a crystallization protocol that reliably targets a single, desired polymorph.

Q5: What are the primary impurities I should monitor during process development? A: The main process-related impurities are typically:

  • Benzoic Acid: From the hydrolysis of benzoyl chloride.[7][10]

  • Unreacted (S)-(-)-1-phenylethylamine: From incomplete conversion or improper stoichiometry.

  • Unreacted Benzoyl Chloride: From incomplete conversion. These can be readily monitored by HPLC or TLC.

Scale-Up Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the core chemical transformation and a logical workflow for addressing common scale-up challenges.

Amine (S)-1-phenylethylamine Reaction Acylation Reaction (Schotten-Baumann) Amine->Reaction AcidChloride Benzoyl Chloride AcidChloride->Reaction Product N-[(1S)-1-phenylethyl]benzamide Reaction->Product HCl HCl (byproduct) Reaction->HCl Salt Neutralized Salt HCl->Salt Neutralization Base Aqueous or Organic Base Base->Salt

Caption: Core reaction scheme for N-[(1S)-1-phenylethyl]benzamide synthesis.

Start Low Yield or High Impurity Profile CheckHydrolysis Check for Benzoic Acid (by HPLC/TLC) Start->CheckHydrolysis CheckConversion Check for Unreacted Starting Materials Start->CheckConversion CheckMassTransfer Is Agitation Sufficient for Biphasic System? Start->CheckMassTransfer HydrolysisHigh High Benzoic Acid CheckHydrolysis->HydrolysisHigh Present ConversionLow High Starting Materials CheckConversion->ConversionLow Present MassTransferPoor Poor Mass Transfer CheckMassTransfer->MassTransferPoor No HydrolysisSol ACTION: 1. Ensure anhydrous solvent. 2. Lower reaction temp (0-5°C). 3. Slow benzoyl chloride addition. 4. Use fresh benzoyl chloride. HydrolysisHigh->HydrolysisSol ConversionSol ACTION: 1. Verify stoichiometry (slight excess of acylating agent). 2. Ensure adequate base is present. 3. Increase reaction time. ConversionLow->ConversionSol MassTransferSol ACTION: 1. Increase agitation speed. 2. Evaluate reactor/impeller design. 3. Consider a phase-transfer catalyst. MassTransferPoor->MassTransferSol

Caption: Troubleshooting workflow for common synthesis issues.

Troubleshooting Guide

Issue 1: Low Reaction Yield and Poor Conversion
Potential Cause Underlying Science & Explanation Recommended Solution & Validation
Hydrolysis of Benzoyl Chloride Benzoyl chloride readily reacts with water, especially in the presence of a base, to form inactive benzoic acid. This is a primary competitive reaction pathway in biphasic systems.[5]Solution: Maintain a low reaction temperature (0-5 °C) during the addition of benzoyl chloride to disfavor the hydrolysis pathway. Ensure the organic solvent is anhydrous if running a single-phase reaction. Add the benzoyl chloride subsurface if possible to maximize its contact with the amine before the aqueous phase. Validation: Monitor the level of benzoic acid impurity by HPLC throughout the reaction.
Inadequate Mass Transfer In a biphasic Schotten-Baumann reaction, the amine (in the organic phase) and the base (in the aqueous phase) must interact effectively with the benzoyl chloride. On scale-up, insufficient agitation leads to poor mixing between the layers, slowing the reaction rate significantly.[5]Solution: Increase the agitation rate. Evaluate the reactor geometry and impeller type to ensure efficient mixing. For particularly stubborn systems, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of hydroxide ions into the organic phase. Validation: Take samples from both the organic and aqueous layers (if possible) to analyze for reactants and products to confirm reaction progress.
Amine Protonation If the base is insufficient or its addition is not concurrent with the generation of HCl, the starting amine will be protonated to its non-nucleophilic ammonium salt, halting the reaction.Solution: Ensure at least one equivalent of a suitable base is used. In many scale-up processes, a slight excess (1.1-1.2 equivalents) is used to ensure complete neutralization.[4] For biphasic systems, ensure the concentration of the aqueous base is sufficient. Validation: Check the pH of the aqueous layer during and after the reaction; it should remain basic.
Issue 2: Product Purity and Impurity Profile
Potential Cause Underlying Science & Explanation Recommended Solution & Validation
High Benzoic Acid Content This is the most common impurity, arising from the hydrolysis of benzoyl chloride either during the reaction or work-up.[7][10]Solution: In addition to controlling the reaction temperature, implement a basic wash during the work-up. Washing the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will convert the acidic benzoic acid into its water-soluble sodium salt, which is then extracted into the aqueous phase.[7] Validation: Confirm the removal of benzoic acid from the organic layer via HPLC analysis before and after the wash steps.
Presence of Unreacted Starting Materials Incomplete reaction due to poor kinetics, insufficient reaction time, or incorrect stoichiometry.Solution: Allow the reaction to stir for a sufficient duration after the addition of benzoyl chloride is complete. Monitor the reaction by TLC or HPLC until the starting amine spot/peak is no longer visible. Ensure accurate weighing and charging of all reagents. Validation: Set a clear reaction completion criterion based on in-process controls (e.g., <1% starting amine remaining by HPLC).
Issue 3: Crystallization and Isolation Challenges
Potential Cause Underlying Science & Explanation Recommended Solution & Validation
Product Oiling Out or Failing to Crystallize The presence of impurities, especially unreacted starting materials or excess solvent, can depress the freezing point and inhibit crystal lattice formation, resulting in an oil.[11]Solution: Ensure the product is of high purity (>98% by HPLC) before attempting crystallization. Perform a solvent swap to a suitable crystallization solvent. If the product remains in solution, try adding a seed crystal of the desired polymorph or gently scratching the inside of the vessel with a glass rod to create nucleation sites.[11] Validation: Use techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) to confirm the solid-state form and purity of the isolated product.
Inconsistent Crystal Form (Polymorphism) N-[(1S)-1-phenylethyl]benzamide can exist in at least three polymorphic forms.[9] The form obtained depends on the solvent system, cooling rate, and agitation. This is a critical parameter as different polymorphs have different filtration and drying characteristics, as well as potentially different bioavailability.Solution: Develop a robust crystallization protocol. The literature indicates that Form I is reliably obtained from acetonitrile, while a mix of Forms II and III can be obtained from ethanol-water or toluene-ethanol mixtures.[9] Control the cooling profile and agitation carefully during crystallization and document the parameters. Validation: Use PXRD to identify the polymorphic form and ensure batch-to-batch consistency.

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Schotten-Baumann Reaction (Illustrative 100g Scale)

Safety Note: This reaction is exothermic and generates HCl. It must be performed in a well-ventilated fume hood or an appropriate process reactor with personal protective equipment (gloves, safety glasses, lab coat).

  • Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead stirrer, a temperature probe, and a dropping funnel.

  • Reagent Charging:

    • Charge the reactor with (S)-(-)-1-phenylethylamine (82.8 g, 0.68 mol, 1.0 eq).

    • Add dichloromethane (DCM, 500 mL).

    • In a separate vessel, prepare a solution of sodium hydroxide (32.8 g, 0.82 mol, 1.2 eq) in 300 mL of water and cool it. Add this aqueous solution to the reactor.

  • Reaction Execution:

    • Begin vigorous stirring to ensure good mixing of the two phases.

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

    • Charge the dropping funnel with benzoyl chloride (100 g, 0.71 mol, 1.05 eq) dissolved in DCM (100 mL).

    • Add the benzoyl chloride solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion:

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC until the (S)-(-)-1-phenylethylamine is consumed.

  • Work-Up:

    • Stop the stirring and transfer the reactor contents to a separatory funnel.

    • Separate the organic (lower) layer.

    • Wash the organic layer sequentially with 1 M HCl (200 mL) to remove any unreacted amine, followed by 5% NaHCO₃ solution (200 mL) to remove benzoic acid, and finally with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a white to off-white solid or viscous oil.

Protocol 2: Controlled Recrystallization to Obtain Polymorph Form I
  • Dissolution: Transfer the crude N-[(1S)-1-phenylethyl]benzamide to a clean flask. Add a minimal amount of hot acetonitrile (approx. 60-70 °C) until all the solid dissolves completely.

  • Cooling & Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. Spontaneous crystallization should occur.

    • For maximum yield, further cool the flask in an ice bath for 1-2 hours.

  • Isolation:

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold acetonitrile to remove any residual soluble impurities.

    • Dry the crystals under vacuum at 40-50 °C to a constant weight. The resulting product should be Polymorph Form I.[9]

References

  • Flores-Manuel, F., Sosa-Rivadeneyra, M., & Bernès, S. (2020). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1229-1233. [Link]

  • Mori, M., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery. [Link]

  • American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds. Nvpubhouse Library. [Link]

  • ChemBK. (2024). N-(1-phenylethyl)benzamide. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • PubChem. (n.d.). N-[(1S)-1-phenylethyl]benzamide. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). A One-Pot Amidation of Primary Nitroalkanes. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • ResearchGate. (2025). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]

  • Reddit. (2022). Amide coupling help. r/Chempros. [Link]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. [Link]

  • Pearson+. (n.d.). What compounds are formed from the reaction of benzoyl chloride w... | Study Prep. [Link]

  • ResearchGate. (2025). Studies on (1S)-N-(1-Phenylethyl)- phthalimide: Synthesis of Both Chiral Spiro Indane and Benzazepine Derivatives. [Link]

  • Medicinal Chemistry. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

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Troubleshooting

moisture sensitivity and handling of N-[(1S)-1-phenylethyl]benzamide

Welcome to the technical support resource for N-[(1S)-1-phenylethyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, moist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-[(1S)-1-phenylethyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, moisture sensitivity, and experimental best practices for this chiral amide. As Senior Application Scientists, we have compiled this information to explain not just the "how" but the "why" behind these recommendations, ensuring the integrity and success of your experiments.

Physicochemical Properties Summary

This table provides a quick reference for the key physical and chemical properties of N-[(1S)-1-phenylethyl]benzamide.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO[PubChem]([Link]]
Molecular Weight 225.28 g/mol [PubChem]([Link]]
Appearance White to slightly yellow crystalline solid, [1]
Melting Point 125 - 128 °C[1]
Solubility Soluble in organic solvents like ethanol, DMF, and chloroform. Slightly soluble in water.[2]
CAS Number 4108-58-1[PubChem]([Link]]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of N-[(1S)-1-phenylethyl]benzamide.

Q1: How should I properly store N-[(1S)-1-phenylethyl]benzamide to ensure its stability?

Answer: Proper storage is critical to maintaining the integrity of the compound. Amides, while generally stable, can be susceptible to environmental conditions.

  • Short-Term Storage: For daily use, keep the container tightly sealed in a cool, dry, and well-ventilated place.[3][4] Using a desiccator is highly recommended to minimize exposure to atmospheric moisture.

  • Long-Term Storage: For long-term storage, after ensuring the container is tightly sealed, consider flushing the headspace with an inert gas like nitrogen or argon before sealing. Store away from strong acids, bases, oxidizing agents, and direct sunlight.[1][5]

The rationale for these measures is to prevent the adsorption of water. While the amide bond itself is relatively resistant to hydrolysis under neutral conditions, adsorbed moisture can affect accurate weighing and may lead to hydrate formation or degradation under harsh conditions over time.[6][7][8]

Q2: Is N-[(1S)-1-phenylethyl]benzamide sensitive to moisture? What are the consequences of improper handling?

Answer: Yes, like many organic compounds with hydrogen-bonding capabilities (N-H and C=O groups), N-[(1S)-1-phenylethyl]benzamide can be hygroscopic.[9] The amide functional group can participate in hydrogen bonding with water.[7]

Consequences of Moisture Exposure:

  • Inaccurate Weighing: Adsorbed moisture will lead to erroneously high mass measurements, resulting in the preparation of solutions with lower-than-intended concentrations.

  • Potential for Hydrolysis: While amides are significantly more stable to hydrolysis than esters, prolonged exposure to moisture, especially under acidic or basic conditions or at elevated temperatures, can lead to the slow degradation of the compound into benzoic acid and (1S)-1-phenylethylamine.[10] This can introduce impurities into your experiments.

  • Alteration of Physical State: Moisture can affect the crystalline structure of the solid, potentially leading to clumping or the formation of hydrates, which can impact solubility and handling.[6]

Q3: What is the best way to prepare a stock solution of this compound?

Answer: The key to preparing an accurate stock solution is to minimize moisture exposure during the process and use an appropriate solvent.

  • Solvent Choice: Use a dry (anhydrous) solvent in which the compound is readily soluble, such as anhydrous ethanol, DMF, or chloroform.[2] The synthesis of related compounds often requires anhydrous conditions to prevent side reactions.[11]

  • Procedure:

    • Allow the container of N-[(1S)-1-phenylethyl]benzamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Weigh the required amount of solid quickly in a low-humidity environment if possible.

    • Immediately transfer the solid to a volumetric flask containing the anhydrous solvent.

    • Seal the flask and agitate (sonicate if necessary) until the solid is fully dissolved.

    • Store the resulting solution in a tightly sealed container, potentially with a desiccant cap or under an inert atmosphere, especially if it will be stored for an extended period.

Q4: I am seeing new or shifting peaks in my HPLC analysis. Could this be related to handling?

Answer: Yes, improper handling can manifest as several issues in HPLC analysis.

  • Changing Retention Times: Inconsistent retention times can be caused by a variety of factors, but preparing samples with inaccurately weighed compound (due to moisture) can lead to concentration-dependent peak shifts on some columns.[12]

  • Appearance of New Peaks: The emergence of new peaks could indicate the presence of degradation products, such as benzoic acid or (1S)-1-phenylethylamine, resulting from hydrolysis.[13]

  • Loss of Chiral Resolution: If using a chiral column, adsorbed impurities on the column's stationary phase can interfere with the chiral recognition mechanism, leading to reduced resolution. This can sometimes be resolved by flushing the column with a strong solvent.[14]

Always ensure your sample is fully dissolved and that the sample solvent is compatible with the mobile phase to prevent precipitation in the injector or on the column.[14]

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Issue 1: Inconsistent Results in Biological or Chemical Assays
  • Symptom: High variability between replicate experiments or a gradual decrease in compound activity over time.

  • Probable Cause: This is often a primary indicator of compound instability or inaccurate concentration. Moisture absorption during weighing is a common culprit.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: Use a new, unopened vial of N-[(1S)-1-phenylethyl]benzamide if available. Follow the rigorous protocol for solution preparation outlined in the FAQ section.

    • Verify Concentration: If possible, use a technique like UV-Vis spectroscopy to confirm the concentration of your stock solution against a freshly prepared standard.

    • Forced Degradation Study: To confirm if degradation is the issue, you can perform a simple forced degradation study by intentionally exposing a small sample to humidity or elevated temperature and analyzing it by HPLC or LC-MS to identify degradation products.[15]

Issue 2: Poor Chiral Separation or Peak Tailing in HPLC
  • Symptom: Loss of baseline resolution between enantiomers (if analyzing a racemic mixture) or significant peak tailing for the (S)-enantiomer.

  • Probable Cause: Contamination of the chiral stationary phase or interaction of the analyte with active sites on the silica backbone.

  • Troubleshooting Flowchart:

G A Problem: Poor Chiral Resolution / Peak Tailing B Prepare fresh mobile phase & sample in anhydrous solvent. A->B C Does the problem persist? B->C D Flush column with a strong, compatible solvent (e.g., Isopropanol, Ethanol). C->D Yes G Problem likely related to sample/mobile phase preparation. C->G No E Is performance restored? D->E F Check for column contamination or degradation. Consider guard column. E->F No H Column performance restored. Continue analysis. E->H Yes I If problem persists, the column may be permanently damaged. Replace column. F->I

Caption: Troubleshooting flowchart for HPLC issues.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in Anhydrous Ethanol

This protocol details the steps for accurately preparing a standard stock solution for use in analytical or screening experiments.

Materials:

  • N-[(1S)-1-phenylethyl]benzamide (MW: 225.28 g/mol )

  • Anhydrous Ethanol (EtOH), ≥99.5%

  • 10 mL volumetric flask (Class A)

  • Analytical balance (4 decimal places)

  • Weighing paper or boat

  • Spatula

  • Pipettes

  • Sonicator bath

Procedure:

  • Equilibration: Place the sealed container of N-[(1S)-1-phenylethyl]benzamide on the lab bench for at least 30 minutes to allow it to reach ambient temperature.

  • Weighing: Tare the analytical balance with a clean piece of weighing paper. Quickly and carefully weigh out 22.53 mg of N-[(1S)-1-phenylethyl]benzamide. Record the exact weight.

    • Causality Note: Performing this step quickly minimizes the time the compound is exposed to atmospheric moisture, preventing mass inaccuracies.[8]

  • Dissolution: Carefully transfer the weighed solid into the 10 mL volumetric flask. Use a small funnel if necessary. Add approximately 7 mL of anhydrous ethanol to the flask.

  • Mixing: Seal the flask with a stopper and swirl gently. Place the flask in a sonicator bath for 5-10 minutes or until all the solid has completely dissolved.

  • Final Volume: Once dissolved and cooled to room temperature, carefully add anhydrous ethanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a pre-labeled amber glass vial with a PTFE-lined cap. For extended storage, flush the vial's headspace with nitrogen before sealing. Store at 4°C, protected from light.

Visualized Workflow

Standard Handling Workflow for Moisture-Sensitive Compounds

This diagram illustrates the critical path for handling N-[(1S)-1-phenylethyl]benzamide from receipt to experimental use to preserve its integrity.

G cluster_storage Storage & Preparation cluster_use Experimental Use A Receive Compound B Inspect Seal Integrity A->B C Store in a Cool, Dry Place (Inside Desiccator) B->C Seal OK I Quarantine and Contact Supplier B->I Seal Broken D Equilibrate Container to Room Temperature Before Opening C->D E Weigh Quickly in Low-Humidity Environment D->E F Dissolve Immediately in Anhydrous Solvent E->F G Use Solution in Experiment F->G H Store Stock Solution Properly (Sealed, Inert Gas, 4°C) G->H

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Determining Enantiomeric Excess of N-[(1S)-1-phenylethyl]benzamide: HPLC, NMR, and VCD Methods

In the landscape of pharmaceutical development and scientific research, the precise quantification of enantiomers is of utmost importance. The stereochemistry of a molecule can significantly influence its pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and scientific research, the precise quantification of enantiomers is of utmost importance. The stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties.[1] This guide provides an in-depth comparison of three powerful analytical techniques for determining the enantiomeric excess (e.e.) of the chiral amide, N-[(1S)-1-phenylethyl]benzamide: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD). This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical strategy for their specific needs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers, prized for its accuracy and robustness.[2][3] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4]

Principle of Separation: The fundamental principle of chiral HPLC lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[1] The differing stability of these complexes results in differential retention on the column, allowing for their separation.[4] The "three-point interaction model" is a widely accepted mechanism explaining this chiral recognition, where one enantiomer engages in three simultaneous interactions with the CSP, while its mirror image can only form two or fewer, leading to a weaker overall interaction and earlier elution.[4]

Experimental Protocol:

A systematic approach to method development is often the most efficient path to achieving a successful separation.[1]

  • Column Selection: A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being a common starting point due to their broad applicability.[1][5] For N-[(1S)-1-phenylethyl]benzamide, a column such as a CHIRALCEL® OD-H or CHIRALPAK® AD-H would be a suitable initial choice.

  • Mobile Phase Screening: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[6] A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. For basic compounds, the addition of a small amount of an amine like diethylamine (DEA) (e.g., 0.1%) can improve peak shape. For acidic compounds, an acid like trifluoroacetic acid (TFA) may be beneficial.[6]

  • Detection: UV detection is the most common method for this type of analysis. N-[(1S)-1-phenylethyl]benzamide contains aromatic rings, which will have a strong UV absorbance, for instance, around 220-254 nm.[7][8]

Workflow for VCD Spectroscopy Analysis.

Data Interpretation: The enantiomeric excess can be determined by comparing the intensity of a specific VCD band of the sample to the corresponding band of the pure enantiomer. The relationship is linear, allowing for a straightforward calculation of the e.e.

Comparative Summary

FeatureChiral HPLCNMR SpectroscopyVibrational Circular Dichroism (VCD)
Principle Differential interaction with a chiral stationary phase.[4] Formation of diastereomers or diastereomeric complexes.[9] Differential absorption of circularly polarized IR light.
Sample Requirement Micrograms to milligrams.Milligrams.[10] Milligrams.
Analysis Time 10-60 minutes per sample.[6] 5-15 minutes per sample.[11] 1-4 hours per sample.
Method Development Can be time-consuming, requiring screening of columns and mobile phases.[1] Requires selection of an appropriate chiral auxiliary and optimization of conditions.Requires a reference spectrum of a pure enantiomer.
Quantitation Highly accurate and precise.Good accuracy, can be affected by signal overlap.Good accuracy, dependent on the quality of the reference spectrum.
Cost Moderate to high (instrumentation and columns).High (instrumentation).High (instrumentation).
Key Advantage Widely applicable, robust, and highly sensitive.Rapid analysis, provides structural information.Provides absolute configuration information.

Conclusion

The choice of method for determining the enantiomeric excess of N-[(1S)-1-phenylethyl]benzamide depends on several factors, including the available instrumentation, the required accuracy, and the stage of research or development.

  • Chiral HPLC is the most established and versatile method, offering excellent accuracy and sensitivity, making it ideal for quality control and routine analysis.

  • NMR spectroscopy , particularly with the use of chiral solvating agents, provides a rapid and convenient method for screening and can be performed with standard NMR instrumentation.

  • Vibrational Circular Dichroism is a powerful technique that not only quantifies enantiomeric excess but can also be used to determine the absolute configuration of the molecule, which is invaluable in early-stage drug discovery.

A comprehensive understanding of the principles, advantages, and limitations of each technique will enable researchers to make an informed decision and ensure the stereochemical integrity of their compounds.

References

  • Direct chiral HPLC separation on CSPs. (2022, November 8). Chiralpedia. [Link]

  • Studying Chirality with Vibrational Circular Dichroism. (2017, June 21). Gaussian.com. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. [Link]

  • Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. PubMed. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. [Link]

  • Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. PMC. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Vibrational circular dichroism (VCD). Bruker. [Link]

  • Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research. (2026, February 21). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Mosher's acid. Wikipedia. [Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. [Link]

  • Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). The Journal of Organic Chemistry. [Link]

  • Labuta, J., Ishihara, S., Payne, D. T., Takimoto, K., Sato, H., Hanyková, L., Ariga, K., & Hill, J. P. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors. [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Sign in. [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. (2016, August 26). University of Birmingham. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022, September 8). RSC Publishing. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016, September 30). Journal of Chemical Education. [Link]

  • NMR analysis of a chiral amine through derivatization with Mosher acid.... ResearchGate. [Link]

  • “Chiral Impurity Methods – Case Study”. HPLC. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017, February 7). MDPI. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022, April 12). [Link]

  • HPLC manual (for chiral HPLC analysis). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]

  • Chiral High Performance Liquid Chromatography: Review. (2020, July 30). IJPPR. [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022, May 12). MDPI. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2025, August 7). ResearchGate. [Link]

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Comparative

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of N-[(1S)-1-phenylethyl]benzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis and drug development, the precise structural characterization of chiral molecules is paramount. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and drug development, the precise structural characterization of chiral molecules is paramount. This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of the chiral amide, N-[(1S)-1-phenylethyl]benzamide. We will explore the nuances of two leading HRMS technologies, Orbitrap and Time-of-Flight (TOF), and contrast their performance with alternative analytical methodologies. This document is intended to serve as a practical resource for scientists to make informed decisions on analytical strategies for chiral small molecules.

The Analyte: N-[(1S)-1-phenylethyl]benzamide at a Glance

N-[(1S)-1-phenylethyl]benzamide is a chiral amide with the molecular formula C₁₅H₁₅NO. A thorough understanding of its properties is the foundation for any analytical method development.

Table 1: Physicochemical Properties of N-[(1S)-1-phenylethyl]benzamide

PropertyValueSource
Molecular Formula C₁₅H₁₅NOPubChem[1]
Molecular Weight 225.28 g/mol PubChem[1]
Exact Mass 225.115364102 DaPubChem[1]
Structure
Image of the 2D structure of N-[(1S)-1-phenylethyl]benzamide

High-Resolution Mass Spectrometry: A Tale of Two Analyzers

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision[2][3]. In the context of N-[(1S)-1-phenylethyl]benzamide, HRMS provides unambiguous confirmation of its molecular formula and aids in its structural elucidation through fragmentation analysis. The two most prominent HRMS analyzers in modern laboratories are the Orbitrap and the Time-of-Flight (TOF).

The Orbitrap: High Resolution through Fourier Transform

The Orbitrap mass analyzer traps ions in an electrostatic field and measures the frequency of their orbital motion around a central spindle. This frequency is then converted into a mass-to-charge ratio (m/z) using a Fourier transform. This process allows for exceptionally high-resolution measurements, particularly in the low to mid-m/z range, which is ideal for small molecules like N-[(1S)-1-phenylethyl]benzamide.

The Time-of-Flight (TOF): Mass Separation by Speed

In a TOF analyzer, ions are accelerated by an electric field and their time of flight over a fixed distance is measured. Lighter ions travel faster and reach the detector first. This technique is known for its high acquisition speed and wide mass range. Modern Q-TOF instruments, which combine a quadrupole for precursor ion selection with a TOF analyzer, are versatile platforms for both qualitative and quantitative studies[4].

Head-to-Head: Orbitrap vs. Q-TOF for N-[(1S)-1-phenylethyl]benzamide Analysis

The choice between an Orbitrap and a Q-TOF platform depends on the specific analytical goal.

Table 2: Performance Comparison of Orbitrap and Q-TOF for Small Molecule Analysis

ParameterOrbitrapQuadrupole Time-of-Flight (Q-TOF)Rationale
Primary Application High-Resolution Targeted & Non-targeted AnalysisTargeted & Non-targeted Screening, QuantificationOrbitraps excel in providing ultra-high resolution for confident identification, while Q-TOFs offer a balance of speed and resolution suitable for various applications[2].
Typical Resolution Up to 240,000 at m/z 200Up to 60,000 at m/z 200Orbitraps generally offer higher resolving power at lower m/z values, which is beneficial for resolving isotopic fine structures of small molecules[5].
Mass Accuracy < 1 ppm (with internal calibration)< 2 ppm (with internal calibration)Both platforms provide excellent mass accuracy, crucial for elemental composition determination.
Scan Speed Slower (dependent on resolution)FasterThe TOF analyzer's inherent speed is advantageous for fast chromatography and high-throughput screening[5][6].
Dynamic Range 4-5 orders of magnitude3-4 orders of magnitudeOrbitraps generally exhibit a wider dynamic range, which is beneficial for quantifying analytes in complex matrices.
Sensitivity ExcellentExcellentBoth are highly sensitive techniques, with the specific performance depending on the instrument model and method optimization.

Experimental Approach to HRMS Analysis of N-[(1S)-1-phenylethyl]benzamide

A robust HRMS workflow is essential for obtaining high-quality data. The following sections outline a typical experimental protocol.

Ionization: Choosing the Right Source

The first step in mass spectrometry is the ionization of the analyte. For N-[(1S)-1-phenylethyl]benzamide, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules. It is often the first choice for amides. However, in-source fragmentation can sometimes occur with amide bonds[7].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and thermally stable compounds[8][9]. Given the aromatic nature of N-[(1S)-1-phenylethyl]benzamide, APCI can be a good alternative, potentially providing a stronger molecular ion signal with less fragmentation.

Fragmentation Analysis: Deciphering the Structure

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and obtain structural information. For aromatic amides, a characteristic fragmentation pathway involves the cleavage of the amide bond (N-CO)[10][11].

Expected Fragmentation of N-[(1S)-1-phenylethyl]benzamide:

The protonated molecule of N-[(1S)-1-phenylethyl]benzamide has an expected m/z of 226.1226. Upon collision-induced dissociation (CID), the following key fragment ions are anticipated:

  • Benzoyl cation (m/z 105.0335): This highly stable fragment results from the cleavage of the C-N bond of the amide.

  • Phenyl cation (m/z 77.0386): A subsequent loss of carbon monoxide (CO) from the benzoyl cation can lead to the formation of the phenyl cation.

  • 1-phenylethylaminium ion (m/z 122.0964): Cleavage of the amide bond with charge retention on the amine fragment.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation Liquid Chromatography (Optional) cluster_hrms_analysis HRMS Analysis cluster_data_analysis Data Analysis dissolve Dissolve N-[(1S)-1-phenylethyl]benzamide in appropriate solvent (e.g., Methanol/Water) filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject sample onto LC system filter->inject separate Chromatographic separation (if required for complex matrices) inject->separate ionize Ionization (ESI or APCI) separate->ionize ms1 MS1 Scan (Accurate Mass of Precursor Ion) ionize->ms1 ms2 MS/MS Fragmentation (Structural Information) ms1->ms2 process Process raw data ms2->process identify Identify molecular formula and fragment ions process->identify quantify Quantify (if necessary) identify->quantify

Caption: Proposed fragmentation pathway of N-[(1S)-1-phenylethyl]benzamide.

Alternative Analytical Approaches for Chiral Analysis

While HRMS provides invaluable structural information, it cannot distinguish between enantiomers without a preceding chiral separation step. For enantioselective analysis, chromatographic and electrophoretic techniques are employed.

Chiral_Analysis_Workflow cluster_sample Racemic Mixture cluster_separation Chiral Separation cluster_detection Detection cluster_output Output sample N-[(1S)-1-phenylethyl]benzamide and its (R)-enantiomer hplc Chiral HPLC sample->hplc gc Chiral GC sample->gc ce Chiral CE sample->ce ms Mass Spectrometry (HRMS) hplc->ms uv UV Detector hplc->uv gc->ms gc->uv ce->ms ce->uv output Separated Enantiomers Quantification & Identification ms->output uv->output

Caption: General workflow for the chiral analysis of N-[(1S)-1-phenylethyl]benzamide.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of chiral compounds, including amides[12][13]. The separated enantiomers can then be detected by a UV detector or a mass spectrometer.

Experimental Protocol: Chiral HPLC-MS

  • Column: Chiralpak® IA or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol. The exact ratio needs to be optimized for baseline separation. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required, while for acidic compounds, an acidic additive (e.g., trifluoroacetic acid) can be beneficial[14].

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 230 nm) and/or HRMS.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC is an excellent alternative. The sample is vaporized and separated on a capillary column coated with a chiral stationary phase. Chirasil-Val, a polysiloxane-based CSP with L-valine-tert-butylamide as the chiral selector, is known to be effective for the separation of chiral amines and amino acid derivatives[15]. For amides, derivatization may be necessary to improve volatility and chromatographic performance.

Experimental Protocol: Chiral GC-MS

  • Derivatization (if necessary): Convert the amide to a more volatile derivative.

  • Column: A Chirasil-type or cyclodextrin-based chiral capillary column[16].

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: An optimized temperature gradient is crucial for good separation.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry.

Chiral Capillary Electrophoresis (CE)

Chiral CE offers high separation efficiency and requires minimal sample and reagent volumes. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors for a wide range of pharmaceutical compounds[17]. The separated enantiomers can be detected by UV or coupled to a mass spectrometer.

Experimental Protocol: Chiral CE-MS

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or acetate) containing a chiral selector (e.g., a cyclodextrin derivative).

  • Voltage: Application of a high voltage (e.g., 15-30 kV).

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Diode array detector (DAD) or MS. The coupling of CE to MS can be challenging due to the low flow rates and the presence of non-volatile salts in the BGE, often requiring specialized interfaces[18].

Conclusion: An Integrated Approach for Comprehensive Analysis

The comprehensive characterization of N-[(1S)-1-phenylethyl]benzamide requires a multi-faceted analytical approach. High-resolution mass spectrometry, with either an Orbitrap or a Q-TOF analyzer, is indispensable for confirming its elemental composition and elucidating its structure through fragmentation analysis. The choice between these two powerful platforms will be dictated by the specific needs of the study, with Orbitraps offering superior resolution for detailed structural work and Q-TOFs providing a balance of speed and performance for broader applications.

For the crucial task of enantiomeric separation and quantification, chiral chromatography (HPLC or GC) or capillary electrophoresis must be employed. The hyphenation of these separation techniques with HRMS provides the ultimate analytical solution, combining the selective power of chiral separation with the high sensitivity and specificity of mass spectrometric detection. By understanding the principles and practical considerations of each technique presented in this guide, researchers can develop and implement robust and reliable analytical methods for the successful characterization of chiral molecules in drug development and beyond.

References

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Validation

A Comparative Guide to the Efficiency of N-[(1S)-1-phenylethyl]amine-Derived Auxiliaries vs. Other Leading Chiral Auxiliaries

Introduction: The Critical Role of Stereocontrol in Modern Chemistry In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms—or stereochemistry—is paramount. Most biological t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereocontrol in Modern Chemistry

In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms—or stereochemistry—is paramount. Most biological targets are chiral, meaning they interact differently with enantiomers, which are non-superimposable mirror-image molecules. Consequently, the ability to synthesize a single, desired enantiomer is not merely an academic exercise but a critical necessity for developing safe and effective pharmaceuticals.[1][2]

Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a reliable and time-tested strategy for controlling stereochemical outcomes.[3] These are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the preferential formation of one diastereomer. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[4][5]

This guide provides an in-depth comparison of the N-[(1S)-1-phenylethyl]amine auxiliary scaffold with other titans of the field: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. We will delve into their mechanisms, compare their efficiencies with experimental data, and provide detailed protocols to empower researchers to make informed decisions for their synthetic challenges.

The Fundamental Workflow of an Auxiliary-Controlled Asymmetric Reaction

The use of a chiral auxiliary follows a logical and powerful sequence. The substrate is first coupled with the chiral auxiliary, creating a new molecule where the auxiliary can effectively shield one face from chemical attack. After the stereoselective reaction, a cleavage step liberates the desired chiral product and regenerates the auxiliary.

G cluster_0 Chiral Auxiliary Workflow Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Prochiral Substrate->Substrate-Auxiliary Adduct 1. Attachment Diastereomerically Enriched Product Diastereomerically Enriched Product Substrate-Auxiliary Adduct->Diastereomerically Enriched Product 2. Stereoselective Reaction (+ Reagent) Enantiomerically Pure Product Enantiomerically Pure Product Diastereomerically Enriched Product->Enantiomerically Pure Product 3. Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomerically Enriched Product->Recovered Auxiliary 4. Recovery

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Profile: N-[(1S)-1-phenylethyl]amine-Derived Auxiliaries

(S)-1-Phenylethylamine is an accessible and cost-effective chiral building block. When acylated to form an amide, such as N-[(1S)-1-phenylethyl]benzamide, it becomes a competent chiral auxiliary.[6][7][8] The stereocontrol exerted by this auxiliary in reactions like enolate alkylation is generally attributed to a chelation-controlled mechanism.

Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a rigid, five-membered chelated lithium enolate intermediate is formed. In this conformation, the bulky phenyl group of the auxiliary effectively blocks one face of the enolate. This steric hindrance forces the incoming electrophile to approach from the less hindered face, resulting in high diastereoselectivity.[9]

G cluster_1 Stereocontrol Mechanism Amide N-Acyl-(S)-1-phenylethylamine (Prochiral) Enolate Chelated Lithium Enolate Phenyl group blocks top face Amide->Enolate Deprotonation (LDA) TS Transition State Electrophile (R-X) attacks from the less hindered bottom face Enolate->TS Electrophilic Attack Product Alkylated Product High Diastereoselectivity TS->Product

Caption: Proposed mechanism of stereocontrol for phenylethylamine auxiliaries.[9]

Leading Alternative Chiral Auxiliaries

Evans' Oxazolidinones

Popularized by David A. Evans, oxazolidinone auxiliaries are among the most successful and widely used for stereoselective transformations, including aldol, alkylation, and Diels-Alder reactions.[4][10] Their N-acyl derivatives readily form Z-enolates, which adopt a rigid, chelated conformation that provides a predictable and highly effective stereochemical bias.[11]

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are bicyclic structures that offer exceptional rigidity.[4][10] This structural constraint leads to excellent stereocontrol. They have proven highly effective in a range of reactions, including Diels-Alder cycloadditions, Michael additions, and enolate alkylations.[4][12]

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as a highly practical and effective chiral auxiliary, particularly for the asymmetric alkylation of a wide variety of substrates.[4][13] A key advantage is its ability to successfully direct the alkylation of less reactive electrophiles.[13] Furthermore, the auxiliary can be cleaved under mild conditions to yield various functionalities, including carboxylic acids, aldehydes, and ketones.[4]

Comparative Performance Analysis: Asymmetric Alkylation

The diastereoselective alkylation of enolates is a fundamental C-C bond-forming reaction where chiral auxiliaries have demonstrated profound efficacy.[14][15] The following table summarizes the performance of N-[(1S)-1-phenylethyl]amine and other leading auxiliaries in the asymmetric alkylation of a propionamide derivative with benzyl bromide, a standard benchmark reaction.

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (d.r.) / Excess (d.e.)Yield (%)Reference
(S)-1-Phenylethylamine deriv. Benzyl BromideLDATHF-78>95:5 d.r.High[9]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) Benzyl BromideNaHMDSTHF-78>99% d.e.85[14]
(1R,2S)-Pseudoephedrine deriv. Benzyl BromideLDA, LiClTHF0>98% d.e.91[13]
(2R)-Bornane-10,2-sultam (Oppolzer) Benzyl BromideNaHMDSTHF-78>98% d.e.~90[12][16]
Analysis of Experimental Data

As the data indicates, all the compared auxiliaries provide excellent levels of diastereoselectivity for this benchmark transformation.

  • N-[(1S)-1-phenylethyl]amine derivatives offer a cost-effective and highly stereoselective option, achieving diastereomeric ratios greater than 95:5.[9]

  • Evans' Oxazolidinones are the gold standard, consistently delivering exceptional diastereoselectivity (>99% d.e.) for a wide range of electrophiles.[3][14] Their reliability has made them a frequent choice in complex total synthesis.[3]

  • Myers' Pseudoephedrine auxiliary demonstrates a significant advantage in its broad substrate scope and its ability to function effectively at higher temperatures (0 °C), which can be more practical for industrial scale-up.[13] It is particularly noted for its high performance even with less reactive alkyl halides.[13]

  • Oppolzer's Sultams provide a rigid scaffold that ensures high facial bias, leading to excellent stereocontrol, often with the benefit that the products are highly crystalline, which can simplify purification.[12]

The choice of auxiliary often comes down to a balance of factors: the specific substrate and electrophile, the desired final functionality after cleavage, cost, and ease of removal.

Experimental Methodologies

Reproducibility is key in scientific research. The following are representative protocols for the attachment, alkylation, and cleavage steps using a chiral auxiliary.

Protocol 1: Acylation of the Chiral Auxiliary (Evans' Auxiliary Example)

This procedure describes the coupling of the chiral auxiliary to a carboxylic acid derivative.

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add propanoyl chloride (1.1 eq) dropwise.

  • Stir the reaction for an additional hour at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-acyl oxazolidinone.

Protocol 2: Asymmetric Alkylation

This protocol details the stereoselective C-C bond formation.

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to form the sodium enolate.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product as described in Protocol 1. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the enantiomerically enriched product. The conditions vary significantly depending on the auxiliary and the desired product.

A) For Evans' Auxiliaries (to form a Carboxylic Acid):

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq) dropwise.[9]

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Quench the excess peroxide with an aqueous solution of Na₂SO₃.

  • Isolate the carboxylic acid product and the recovered chiral auxiliary through extraction and chromatographic separation. The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.[9]

B) For Amide Auxiliaries (e.g., N-phenylethylamine or Pseudoephedrine): Cleavage of the robust amide bond requires more forcing conditions than the acyloxazolidinone.[17][18]

  • Acidic Hydrolysis: Refluxing with strong aqueous acid (e.g., 6 N HCl or H₂SO₄) will hydrolyze the amide to the corresponding carboxylic acid.[19] However, these harsh conditions can risk racemization of the newly formed stereocenter.

  • Basic Hydrolysis: Saponification with a strong base like KOH in a high-boiling solvent (e.g., ethylene glycol) at elevated temperatures is also effective.

  • Reduction: The amide can be reduced to the corresponding alcohol using a reagent like lithium aluminum hydride (LiH₄).

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While N-[(1S)-1-phenylethyl]amine derivatives provide a highly effective and economical option for inducing stereoselectivity, they are part of a broader toolkit available to the modern chemist. Evans' oxazolidinones offer unparalleled reliability and high stereoselectivity, making them a frequent choice for challenging syntheses. Oppolzer's sultams provide a rigid and predictable platform, while Myers' pseudoephedrine auxiliaries stand out for their broad substrate compatibility and practical reaction conditions.

Ultimately, the optimal choice depends on a multi-faceted analysis of the specific reaction, desired product, scalability, and economic constraints. By understanding the mechanisms and comparative performance of these powerful tools, researchers can more effectively navigate the path to enantiomerically pure molecules.

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